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(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid Documentation Hub

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  • Product: (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
  • CAS: 500770-86-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a tert-butoxycarbonyl (Boc) protecting group, a stereodefined center, and an ortho-tolyl moiety, make it a valuable building block for the synthesis of complex molecular architectures with tailored pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering insights into its utility for drug development professionals.

Core Chemical Properties and Structural Elucidation

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, identified by its CAS number 500770-86-5, is a white to off-white crystalline solid.[1] The presence of the ortho-tolyl group introduces specific steric and electronic properties that can influence the conformational preferences of molecules into which it is incorporated, a key consideration in rational drug design.

Physicochemical Data

A compilation of the key physicochemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is presented in Table 1. The data for the target compound is supported by information available for its isomers and closely related analogs.

PropertyValueSource
CAS Number 500770-86-5[2][3][4][5]
Molecular Formula C₁₅H₂₁NO₄[2][3]
Molecular Weight 279.33 g/mol [2][3]
Appearance Crystalline Solid[1]
Purity Typically >98%[2]
Storage Store in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8°C).
Structural Features and Stability

The molecule's structure is characterized by three key components:

  • The (R)-3-amino-3-(o-tolyl)propanoic acid backbone: This chiral β-amino acid scaffold provides a defined three-dimensional orientation, which is crucial for specific interactions with biological targets.

  • The ortho-tolyl group: The methyl group at the ortho position of the phenyl ring introduces steric hindrance that can influence the molecule's conformation and metabolic stability. This feature can be strategically employed to modulate binding affinity and pharmacokinetic properties of a final drug candidate.

  • The tert-Butoxycarbonyl (Boc) protecting group: This acid-labile protecting group is essential for synthetic applications, enabling regioselective reactions at the carboxylic acid moiety without interference from the amino group. The Boc group is stable under a wide range of non-acidic conditions but can be readily removed using acids such as trifluoroacetic acid (TFA).

Synthesis and Methodologies

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves a multi-step process. The core of the synthesis is the enantioselective preparation of the β-amino acid, (R)-3-amino-3-(o-tolyl)propanoic acid, followed by the protection of the amino group.

Conceptual Synthesis Workflow

A general, conceptual workflow for the synthesis is outlined below. This process highlights the key transformations required to obtain the target molecule.

G cluster_0 Enantioselective Synthesis of β-Amino Acid cluster_1 Boc Protection start o-Tolualdehyde & Chiral Auxiliary intermediate1 Chiral Imine Intermediate start->intermediate1 Condensation intermediate2 Addition of a Ketene Acetal intermediate1->intermediate2 Stereoselective Addition intermediate3 Hydrolysis intermediate2->intermediate3 amino_acid (R)-3-amino-3-(o-tolyl)propanoic acid intermediate3->amino_acid Purification final_product (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid amino_acid->final_product boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->final_product base Base (e.g., NaHCO₃) base->final_product

Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Boc Protection of a β-Amino Acid

Materials:

  • (R)-3-amino-3-(aryl)propanoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the (R)-3-amino-3-(aryl)propanoic acid in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate to the solution and stir until dissolved.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or column chromatography.

Causality of Experimental Choices:

  • The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid and the Boc anhydride.

  • Sodium bicarbonate acts as a base to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride. An excess is used to ensure the reaction goes to completion.

  • Acidification during the work-up protonates the carboxylate, making the product soluble in the organic phase for extraction.

Applications in Drug Discovery and Development

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a valuable chiral building block in the synthesis of peptidomimetics and other small molecule therapeutics. The incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of the resulting drug candidate.

Role in Peptidomimetic Design

The defined stereochemistry and the presence of the bulky o-tolyl group can be used to enforce specific secondary structures (e.g., helices, turns) in peptides. This conformational constraint is a key strategy in drug design to enhance binding affinity and selectivity for a biological target.

G cluster_0 Drug Discovery Pipeline building_block (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid peptide_synthesis Solid-Phase Peptide Synthesis (SPPS) building_block->peptide_synthesis Incorporation peptidomimetic Conformationally Constrained Peptidomimetic peptide_synthesis->peptidomimetic Synthesis biological_target Biological Target (e.g., Enzyme, Receptor) peptidomimetic->biological_target Binding & Modulation drug_candidate Lead Drug Candidate biological_target->drug_candidate Therapeutic Effect

Role of the title compound in the drug discovery process.
Potential Therapeutic Areas

While specific examples of drugs synthesized from this exact building block are not prevalent in publicly accessible literature, analogous β-amino acids are utilized in the development of:

  • Protease Inhibitors: The constrained backbone can mimic the transition state of peptide hydrolysis, leading to potent enzyme inhibition.

  • Anticancer Agents: Peptidomimetics are explored for their ability to disrupt protein-protein interactions crucial for cancer cell proliferation.

  • Antiviral Therapeutics: Modified peptides can interfere with viral entry or replication processes.

The choice of the o-tolyl group over other aromatic or aliphatic side chains is a deliberate design element. The steric bulk of the ortho-methyl group can shield the peptide backbone from metabolic enzymes and can also be used to probe specific hydrophobic pockets in a binding site to enhance potency and selectivity.

Conclusion

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a specialized yet highly valuable chiral building block for medicinal chemists. Its well-defined stereochemistry, coupled with the conformational constraints imposed by the o-tolyl group, provides a powerful tool for the design of novel therapeutics with improved pharmacological properties. While detailed experimental data for this specific compound remains somewhat sparse in the public domain, its utility can be inferred from the extensive research on analogous β-amino acids. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of such precisely engineered building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • ChemSrc. (2025-08-23). (r)-o-tolyl-cbs-oxazaborolidine, 0.5m i& | CAS#:865812-10-8. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). CAS NO. 500770-86-5 | (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl.... Retrieved from [Link]

  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Aapptec. (n.d.). Beta-Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • NIST. (n.d.). Isoquinoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Retrieved from [Link]

  • ResearchGate. (2025-08-10). Drug discovery beyond the 'rule-of-five' | Request PDF. Retrieved from [Link]'

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Google Patents. (n.d.). US1360994A - Allyl esters of p-amino benzoic acid.
  • YouTube. (2024-01-27). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]

  • Google Patents. (n.d.). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • National Center for Biotechnology Information. (n.d.). Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopentanol - Optional[Near IR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 1-Hydroxy-2-pentanone. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylene blue - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Ethion. Retrieved from [Link]

  • SpectraBase. (n.d.). M-xylene - Optional[Near IR] - Spectrum. Retrieved from [Link]

  • Aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). EPA/NIH mass spectral data base. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Executive Summary This guide provides an in-depth technical analysis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid , a chiral -amino acid derivative of significant value in medicinal chemistry. Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid , a chiral


-amino acid derivative of significant value in medicinal chemistry. Unlike their 

-amino acid counterparts,

-amino acids confer proteolytic stability to peptide backbones, making them critical building blocks for peptidomimetics and foldamers.

The presence of the o-tolyl (2-methylphenyl) side chain introduces specific steric constraints that influence the secondary structure of peptides (e.g.,


-turn induction). This monograph details the chemical identity, structural considerations, validated synthetic pathways, and quality control protocols required for the high-purity production of this compound.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid
Common Name Boc-(R)-

-Phe(2-Me)-OH; Boc-(R)-3-amino-3-(o-tolyl)propionic acid
CAS Number (S)-Enantiomer: 499995-74-3 (Reference) (R)-Enantiomer: Not widely listed; stereoisomer of 499995-74-3
Molecular Formula C

H

NO

Molecular Weight 279.33 g/mol
Chirality (R)-Configuration at C3 position
Physical State White to off-white crystalline powder
Structural & Conformational Analysis

The ortho-methyl group on the phenyl ring creates a unique steric environment compared to the meta- or para-isomers.

  • Steric Clash: The 2-methyl substituent restricts rotation around the C3-Aryl bond (

    
     torsion angle), favoring specific rotamers that minimize interaction with the peptide backbone.
    
  • Hydrophobicity: The o-tolyl group increases lipophilicity relative to a standard phenyl group, potentially enhancing membrane permeability in drug candidates.

  • Proteolytic Stability: The

    
    -amino acid backbone prevents recognition by standard proteases (trypsin, chymotrypsin), extending the half-life of therapeutic peptides.
    

Synthetic Pathways[3]

High-purity synthesis of the (R)-enantiomer requires methods that strictly control stereochemistry, as separation of


-amino acid enantiomers is notoriously difficult.
Primary Strategy: Ellman’s Sulfinamide Auxiliary

The most robust route for generating the (R)-stereocenter with high enantiomeric excess (ee > 98%) is the diastereoselective addition of an enolate to a chiral N-sulfinyl imine (Ellman's chemistry).

Mechanism:

  • Condensation of 2-methylbenzaldehyde with (R)-tert-butanesulfinamide .

  • Addition of a lithium or titanium enolate (derived from an acetate ester) to the sulfinimine. The chiral auxiliary directs the nucleophilic attack to the Re-face or Si-face (depending on conditions), establishing the C3 stereocenter.

  • Acidic cleavage of the sulfinyl group and subsequent Boc-protection.

Pathway Visualization (Graphviz)

G Start 2-Methylbenzaldehyde Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Aux (R)-tert-Butanesulfinamide Aux->Imine Intermediate Sulfinamide Beta-Amino Ester Imine->Intermediate Diastereoselective Addition Enolate Lithium Enolate (Reformatsky Reagent) Enolate->Intermediate Deprotect HCl/Dioxane (Auxiliary Cleavage) Intermediate->Deprotect Hydrolysis BocStep Boc2O / Base Deprotect->BocStep Free Amine Final (R)-Boc-3-amino-3-(o-tolyl) propanoic acid BocStep->Final Saponification (if ester)

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary to ensure (R)-configuration.

Experimental Protocols

Protocol A: Synthesis via Sulfinyl Imine

Objective: Synthesis of the intermediate ethyl (R)-3-((tert-butanesulfinyl)amino)-3-(o-tolyl)propanoate.

Reagents:

  • 2-Methylbenzaldehyde (1.0 eq)

  • (R)-2-methylpropane-2-sulfinamide (1.1 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • THF (anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under nitrogen, dissolve (R)-tert-butanesulfinamide and 2-methylbenzaldehyde in anhydrous THF (0.5 M).

  • Activation: Add Ti(OEt)

    
     dropwise. The solution may turn slightly yellow. Stir at room temperature for 12–16 hours.
    
  • Quench: Pour the mixture into brine with vigorous stirring. A white precipitate (titanium salts) will form. Filter through a celite pad.

  • Workup: Extract the filtrate with EtOAc. Dry organic layer over Na

    
    SO
    
    
    
    and concentrate.
  • Enolate Addition: Prepare a lithium enolate of ethyl acetate (using LDA at -78°C) or use a Reformatsky reagent (BrZnCH

    
    COOEt). Add the crude sulfinimine solution slowly at -78°C.
    
  • Causality: The bulky tert-butyl group on the sulfinyl auxiliary forces the enolate to attack from the less hindered face, yielding the desired diastereomer.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the pure beta-amino ester intermediate.

Protocol B: Deprotection and Boc-Protection

Objective: Conversion to the final Boc-protected free acid.

Step-by-Step:

  • Auxiliary Removal: Dissolve the intermediate in 4M HCl in dioxane/methanol. Stir for 1 hour at RT. The sulfinyl group is cleaved, yielding the amine hydrochloride salt.

  • Boc Protection: Neutralize the salt with Et

    
    N (3.0 eq) in DCM. Add Boc
    
    
    
    O (1.2 eq). Stir for 4 hours.
  • Saponification: Dissolve the Boc-beta-amino ester in THF/H

    
    O (3:1). Add LiOH (2.0 eq). Stir until TLC shows consumption of ester.
    
  • Isolation: Acidify carefully with 1M HCl to pH 3 (do not go lower to avoid Boc removal). Extract immediately with EtOAc.

  • Crystallization: Recrystallize from EtOAc/Hexanes to obtain the final product.

Quality Control & Analytical Characterization

Trustworthiness in synthesis is established through rigorous QC. The following parameters must be met for pharmaceutical-grade applications.

TestMethodAcceptance Criteria
Identity

H-NMR (400 MHz, DMSO-d

)
Characteristic signals:

1.38 (s, 9H, Boc), 2.30 (s, 3H, Ar-Me), 2.6-2.8 (m, 2H,

-CH

), 5.1 (m, 1H,

-CH).
Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99% ee (No visible (S)-enantiomer peak)
Residual Solvents GC-Headspace< 5000 ppm (Class 3 limit)
Water Content Karl Fischer< 1.0% w/w

Note on Optical Rotation: The specific rotation


 is a critical identity test. While the (S)-enantiomer typically exhibits negative rotation (e.g., 

in MeOH), the (R)-enantiomer is expected to show a positive rotation of similar magnitude. Always verify with a reference standard.

Applications in Drug Discovery[4][5]

  • Integrin Inhibitors:

    
    -amino acids are key scaffolds in designing RGD (Arg-Gly-Asp) mimetics for blocking integrin receptors involved in thrombosis and cancer metastasis.
    
  • Peptidomimetics: Substitution of natural phenylalanine with (R)-3-amino-3-(o-tolyl)propanoic acid creates a "kink" in the peptide chain, stabilizing

    
    -hairpin structures.
    
  • Metabolic Stability: The compound is resistant to degradation by endogenous peptidases, making it ideal for orally active peptide drugs.

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinamide as a Versatile Chiral Auxiliary." Accounts of Chemical Research. Link

  • Chem-Impex International. "Product Monograph: Boc-(S)-3-Amino-3-(2-methylphenyl)propionic acid." (Used for physical property correlation).[1] Link

  • Tang, T. P., & Ellman, J. A. (1999).[2] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids." Journal of Organic Chemistry. Link

  • PubChem. "Compound Summary: (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid" (Structural analog reference). Link

  • ChemicalBook. "Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Properties." (Reference for R-isomer nomenclature conventions). Link

Sources

Foundational

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

An In-depth Technical Guide to the Characterization of Boc-(R)-β-o-tolyl-alanine Prepared by: Gemini, Senior Application Scientist In the landscape of pharmaceutical development, the synthesis and characterization of non...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of Boc-(R)-β-o-tolyl-alanine

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical development, the synthesis and characterization of non-canonical amino acids are of paramount importance. These molecular building blocks are instrumental in designing peptidomimetics, small molecule inhibitors, and other therapeutics with enhanced metabolic stability, specific conformational constraints, and improved biological activity. Boc-(R)-β-o-tolyl-alanine, scientifically known as (R)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, is one such chiral β-amino acid. Its structure, featuring a bulky ortho-tolyl group, offers unique steric and electronic properties that can be exploited by medicinal chemists to fine-tune drug-target interactions.

This guide provides a comprehensive overview of the essential analytical techniques required to confirm the identity, purity, and stereochemical integrity of Boc-(R)-β-o-tolyl-alanine. As a Senior Application Scientist, my objective is not merely to list protocols but to provide the underlying scientific rationale, enabling researchers to troubleshoot and adapt these methods as needed. Every step is designed to create a self-validating analytical workflow, ensuring the highest degree of confidence in the final material.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any novel compound is to ascertain its fundamental physicochemical properties. These data serve as the initial checkpoint for identity confirmation. While specific experimental values for this exact compound are not widely published, we can predict its properties based on its structure.

Caption: Molecular Structure of Boc-(R)-β-o-tolyl-alanine.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₅H₂₁NO₄Calculated
Molecular Weight 279.33 g/mol Calculated[1]
Exact Mass 279.1471 g/mol Calculated[1]
Appearance White to off-white solidPredicted (Typical for Boc-amino acids)[2][3]
Solubility Soluble in MeOH, DMSO, CHCl₃Predicted (Based on similar compounds)[2]

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic methods provide an unambiguous confirmation of the chemical structure. A combination of NMR, Mass Spectrometry, and FTIR is essential for a complete characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. For Boc-(R)-β-o-tolyl-alanine, key diagnostic signals include the protons of the o-tolyl group, the diastereotopic protons of the β-alanine backbone, and the characteristic singlet of the tert-butyl group.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for observing exchangeable protons like the N-H and COOH protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic7.1-7.4m4HAr-H
NH~5.2d1HNH
CH~5.0m1Hα-CH
CH₂~2.8m2Hβ-CH
Ar-CH₃~2.4s3HAr-CH
t-Butyl~1.4s9HC(CH ₃)₃
COOH>10br s1HCOOH
¹³C NMR δ (ppm)Assignment
Carboxylic~175C OOH
Carbamate C=O~155NC =O
Aromatic125-140C -Ar
Boc C~80C (CH₃)₃
CH~50α-C H
CH₂~40β-C H₂
t-Butyl~28C(C H₃)₃
Ar-CH₃~19Ar-C H₃
Note: These are predicted values based on analogous compounds such as N-(tert-Butoxycarbonyl)-L-alanine and N-(tert-Butoxycarbonyl)-L-phenylalanine. Actual experimental values may vary.[4][5][6]
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method for polar molecules like amino acids as it is a soft ionization technique that typically leaves the molecule intact. The fragmentation pattern can also provide structural confirmation, with the loss of the Boc group or isobutylene being a hallmark of these molecules.[7][8][9]

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition Mode: Acquire spectra in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data (ESI Positive Mode)

m/zIonInterpretation
280.15[M+H]⁺Protonated molecular ion
302.13[M+Na]⁺Sodium adduct
224.10[M+H - C₄H₈]⁺Loss of isobutylene from Boc group
180.09[M+H - C₅H₉O₂]⁺Loss of Boc group
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[10] For a Boc-protected amino acid, the spectrum is dominated by characteristic stretches of the N-H bond, the two carbonyl groups (carbamate and carboxylic acid), and the aromatic ring.[11][12][13] The position of the carbonyl stretches can provide information about hydrogen bonding.[14]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically averaging 16-32 scans.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350N-H stretchAmide
2800-3300O-H stretchCarboxylic Acid
~2970C-H stretchAlkyl
~1710C=O stretchCarboxylic Acid
~1690C=O stretchCarbamate (Boc)
~1520N-H bendAmide II
1392 & 1365C-H bendtert-butyl group overtone[12]
~1160C-O stretchCarbamate

Stereochemical Integrity: Confirmation of Chirality

Trustworthiness: For any chiral compound intended for pharmaceutical use, confirming the absolute configuration and enantiomeric purity is non-negotiable. The biological activity of enantiomers can differ dramatically, making this analysis a critical quality control step.

Optical Rotation

Expertise & Experience: Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. While it doesn't prove enantiomeric purity, the specific rotation is a characteristic physical constant for a given enantiomer. A measured value that is significantly lower than the literature value (or the value of a trusted reference standard) could indicate enantiomeric contamination or the presence of other impurities.

Experimental Protocol (Polarimetry):

  • Sample Preparation: Accurately prepare a solution of the compound at a known concentration (c) in a specified solvent (e.g., methanol). A typical concentration is 0.5 to 1.0 g/100 mL.

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (D line, 589 nm).

  • Measurement: Measure the observed rotation (α) at a defined temperature (T), typically 20°C, using a cell of a known path length (l), typically 1 dm.

  • Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀD = α / (l × c) .

  • Result: The value for the (R)-enantiomer should be equal in magnitude but opposite in sign to the (S)-enantiomer. The specific value must be determined experimentally and reported.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the definitive method for determining enantiomeric excess (e.e.) or enantiomeric purity. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of N-protected amino acids.[16][17]

Authoritative Grounding: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) methods depends on the analyte's polarity and the CSP. For Boc-amino acids, both modes can be effective. Reversed-phase methods are often preferred in quality control environments due to better solvent compatibility with mass spectrometry and the use of aqueous mobile phases.[18][19]

Experimental Protocol (Reversed-Phase Chiral HPLC):

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Phenomenex Lux Cellulose-2 or Daicel CHIRALPAK IC.

  • Mobile Phase: An isocratic or gradient mixture of Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., Acetonitrile). A typical starting condition would be 80:20 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at ~1 mg/mL.

  • Validation: The method must be validated by running a racemic or spiked sample to confirm the elution order and resolution of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the (R) and (S) isomers.

G cluster_0 Characterization Workflow cluster_1 Structural Confirmation cluster_2 Purity & Identity start Boc-(R)-β-o-tolyl-alanine Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structure? ms Mass Spectrometry (ESI-MS) start->ms Structure? ftir FTIR Spectroscopy start->ftir Structure? hplc Chiral HPLC start->hplc Chirality? polarimetry Optical Rotation start->polarimetry Chirality? result Verified Compound (Identity, Purity, Chirality) nmr->result ms->result ftir->result hplc->result polarimetry->result

Caption: A comprehensive workflow for the characterization of Boc-(R)-β-o-tolyl-alanine.

Conclusion

The rigorous characterization of Boc-(R)-β-o-tolyl-alanine requires a multi-faceted analytical approach. By systematically applying NMR, MS, and FTIR spectroscopy, the chemical identity and structure can be unequivocally confirmed. Furthermore, the stereochemical integrity, a critical parameter for any pharmaceutical intermediate, must be validated using chiral HPLC and polarimetry. This guide provides the scientific framework and actionable protocols for researchers to confidently assess the quality of this valuable synthetic building block, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Title: Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra Source: SPIE Digital Library URL: [Link]

  • Title: Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides Source: PubMed URL: [Link]

  • Title: FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). Source: ResearchGate URL: [Link]

  • Title: FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Source: ResearchGate URL: [Link]

  • Title: Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: Scientific Research Publishing URL: [Link]

  • Title: (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid Source: PubChem URL: [Link]

  • Title: (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid Source: PubChem URL: [Link]

  • Title: BOC-D-alanine Source: PubChem URL: [Link]

  • Title: Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: Scientific Research Publishing URL: [Link]

  • Title: Boc-beta-cyano-D-alanine Source: PubChem URL: [Link]

  • Title: FTIR Analysis of Protein Structure Source: Unknown URL: [Link]

  • Title: Confirmation of Synthesis: using MS to identify a protective group Source: ACD/Labs URL: [Link]

  • Title: The conformational analysis of peptides using Fourier transform IR spectroscopy Source: PubMed URL: [Link]

  • Title: Boc-Ala-OH - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: CAS No : 3303-84-2 | Product Name : Boc-Beta-Alanine Source: Pharmaffiliates URL: [Link]

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Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the core physical and chemical properties of tert-butyloxycarbonyl (Boc)-protected β-a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of tert-butyloxycarbonyl (Boc)-protected β-amino acids. These compounds are pivotal building blocks in medicinal chemistry and peptide science, primarily for the synthesis of peptidomimetics, bioactive peptides, and small molecule drugs.[1] A thorough understanding of their characteristics—including solubility, stability, crystallinity, and reactivity—is critical for the successful design, execution, and optimization of synthetic routes. This document offers field-proven insights into handling these reagents, detailed experimental protocols for their use, and an authoritative grounding in the underlying chemical principles that govern their behavior.

Introduction: The Significance of Boc-Protected β-Amino Acids

β-Amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly minor structural alteration imparts significant and desirable properties upon the peptides and molecules that incorporate them. Peptides containing β-amino acids, known as β-peptides, often exhibit enhanced stability against enzymatic degradation and can adopt unique, stable secondary structures like helices and sheets. These attributes make them highly valuable in drug development for creating therapeutics with improved pharmacokinetic profiles.[2]

The successful synthesis of these complex molecules hinges on the precise and controlled formation of peptide bonds. This necessitates the use of protecting groups to temporarily mask reactive functional groups, preventing unwanted side reactions.[][4][] The tert-butyloxycarbonyl (Boc) group is one of the most fundamental and widely utilized amino-protecting groups in organic synthesis.[][7] Its popularity stems from its robustness under a wide range of reaction conditions, particularly basic and nucleophilic environments, combined with its clean and straightforward removal under acidic conditions.[8][9] This guide delves into the essential properties of Boc-protected β-amino acids, providing the technical foundation required for their effective application in research and development.

Section 1: Core Physical Properties

The physical state and solubility of Boc-protected β-amino acids directly influence their handling, storage, and reactivity in synthetic protocols.

Appearance, Crystallinity, and Melting Point

Generally, Boc-protected β-amino acids are white to off-white crystalline solids at room temperature. The ability to exist in a stable, crystalline form is advantageous for long-term storage and purification, as crystallization is an effective method for achieving high purity.[9][10] However, some derivatives, particularly those with complex or bulky side chains, may be isolated as amorphous solids or viscous oils, which can be more challenging to handle and purify.[10][11]

The melting point of these compounds is a key indicator of purity. It is influenced by the molecular weight, the nature of the side chain (R-group), and the crystalline packing efficiency. A sharp melting point range typically signifies a high degree of purity. For instance, the melting point of N-Boc-L-phenylalanine is reported to be in the range of 84-86°C, while N-Boc-L-phenylglycine melts at 88-90°C.[11]

Solubility: A Critical Parameter for Reactivity

Perhaps the most critical physical property governing the utility of Boc-protected β-amino acids is their solubility. Inadequate solubility is a primary cause of low coupling efficiency during peptide synthesis, as the reagent must be fully dissolved to be available for the reaction.[12]

General Solubility Principles: The solubility profile is dictated by the interplay between the polar carboxyl and carbamate groups and the often nonpolar side chain.

  • Effect of Side Chain: The polarity and size of the amino acid side chain are crucial. Derivatives with large, nonpolar, or bulky side chains tend to have lower solubility in polar solvents.[12]

  • Solvent Choice: Polar aprotic solvents are generally the most effective for dissolving these compounds.

Data Presentation: Solubility in Common Organic Solvents

Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-β-Ala-OH DMSO~100Requires sonication and gentle warming.[12]
Boc-Val-OH DMF~108.6Clearly soluble (1 mmole in 2 mL).[12]
Boc-Leu-OH DMSO~100Requires sonication.[12]
Boc-L-β-homophenylalanine GeneralEnhanced solubility due to Boc group.[1][13]Specific quantitative data is limited.
Various Boc-AAILs *Acetonitrile, Methanol, DMF, DMSOMisciblePartially miscible in water.[14]

*Boc-Amino Acid Ionic Liquids

Troubleshooting Solubility Issues: When a Boc-protected β-amino acid exhibits poor solubility in standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), several strategies can be employed:

  • Use of Stronger Solvents: Dimethyl sulfoxide (DMSO) is a powerful solvent that can often dissolve even highly intractable compounds.[12]

  • Co-Solvent Systems: A mixture of solvents, such as DCM/DMF/NMP (N-Methyl-2-pyrrolidone), can enhance solubility.[12]

  • Sonication and Gentle Warming: Applying ultrasonic energy or gently warming the mixture can help break down the crystal lattice and facilitate dissolution. However, excessive heat should be avoided to prevent potential degradation.[12]

Chirality and Optical Purity

For most applications, β-amino acids are used as single enantiomers. Maintaining the chiral integrity of the stereocenter throughout a synthetic sequence is paramount, as different enantiomers can have drastically different biological activities. The Boc-protection step itself is designed to be stereoconservative.[8]

The determination of optical purity is a critical quality control step. The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their precise quantification.[15] The choice of mobile phase and CSP is crucial for achieving good separation, with hydrophobicity and potential for π–π interactions playing a significant role in chiral recognition.[15][16]

Section 2: Chemical Properties and Reactivity

The chemical behavior of Boc-protected β-amino acids is dominated by the properties of the Boc group and the carboxyl functional group.

Stability

The Boc group is prized for its stability under a variety of conditions, which is essential for multi-step synthesis.

  • Base Stability: It is completely stable to basic conditions (e.g., saponification of esters, piperidine used for Fmoc deprotection), making it orthogonal to the Fmoc protecting group.[8]

  • Nucleophile Stability: It is resistant to attack by most nucleophiles.[8]

  • Thermal Stability: While generally stable at room temperature, prolonged heating, especially in the presence of trace acids, can lead to degradation.[12] The stability at physiological temperatures (e.g., 37°C) is excellent, provided the medium is not acidic.[17]

  • Acid Lability: The key feature of the Boc group is its lability under acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[][9][18]

The Boc Protecting Group: Core Reactivity

The primary function of the Boc group is to serve as a temporary shield for the amino group, to be removed at a specific stage of the synthesis.

The removal of the Boc group is an acid-catalyzed hydrolysis reaction.[19]

Mechanism:

  • The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).

  • This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage.

  • A highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate are formed.

  • The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free, protonated amine.[][20]

Boc_Deprotection cluster_2 Intermediate Stages cluster_3 Products BocAA R-NH-Boc Acid H⁺ (e.g., TFA) Protonated Protonated Intermediate BocAA->Protonated + H⁺ CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid tButyl tert-Butyl Cation Protonated->tButyl Amine Free Amine (Salt) (R-NH₃⁺) CarbamicAcid->Amine - CO₂ Isobutylene Isobutylene tButyl->Isobutylene - H⁺ CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Common Deprotection Reagents:

  • Trifluoroacetic Acid (TFA): The most common reagent, typically used as a 25-50% solution in DCM.[][21]

  • Hydrogen Chloride (HCl): Often used as a 4M solution in an organic solvent like dioxane or methanol.[22][23]

Side Reactions and Scavengers: The tert-butyl cation formed during deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of tryptophan and methionine. To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the cation.[18][23]

Carboxyl Group Activation and Peptide Coupling

To form a peptide bond, the carboxyl group of the incoming Boc-protected β-amino acid must be activated to make it susceptible to nucleophilic attack by the free amino group of the peptide chain.

Common Coupling Reagents: A variety of reagents are used to form an activated intermediate (e.g., an active ester), which then reacts with the amine.

  • Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) is frequently used, often with an additive like Oxyma Pure or HOBt (Hydroxybenzotriazole) to improve efficiency and suppress racemization.[2]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and lead to rapid coupling times, making them ideal for sterically hindered amino acids.[2][12][24]

Common Side Reactions during Coupling:

  • Incomplete Coupling: This is often due to poor solubility or steric hindrance from bulky side chains.[2][12] Strategies to overcome this include "double coupling" (repeating the coupling step with fresh reagents) or switching to a more potent coupling reagent like HATU.[2][24]

  • Racemization: Loss of stereochemical integrity at the α-carbon can occur, especially during activation. Using additives like Oxyma or HOBt and minimizing the pre-activation time helps to prevent this side reaction.[2]

Peptide_Coupling cluster_0 Reactants cluster_1 Activation cluster_2 Coupling cluster_3 Product BocAA Boc-β-AA-OH ActiveEster Activated Intermediate (Boc-β-AA-O-X) BocAA->ActiveEster Resin H₂N-Peptide-Resin CouplingStep Peptide Bond Formation Resin->CouplingStep CouplingReagent Coupling Reagent (e.g., HATU, DIC/Oxyma) CouplingReagent->ActiveEster ActiveEster->CouplingStep FinalPeptide Boc-Protected Peptide-Resin CouplingStep->FinalPeptide

Caption: General workflow for peptide coupling.

Section 3: Analytical Characterization

A suite of analytical techniques is used to confirm the identity, structure, and purity of Boc-protected β-amino acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The Boc group gives a characteristic, strong singlet signal in the ¹H NMR spectrum around 1.4 ppm, corresponding to its nine equivalent protons.[25][26][27] Signals for the α-CH, β-CH, and NH protons provide further structural confirmation.[25][28]

  • High-Performance Liquid Chromatography (HPLC): As mentioned, reversed-phase HPLC is the standard method for assessing purity, while chiral HPLC is used to determine enantiomeric excess.[15][]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the successful addition of the Boc group.[27][]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups. Characteristic stretches include the carbamate C=O (~1700 cm⁻¹), the carboxylic acid C=O (~1730 cm⁻¹), and the N-H bond (~3300-3400 cm⁻¹).[25]

Section 4: Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for common manipulations involving Boc-protected amino acids.

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol describes the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[8][20]

  • Dissolution: Dissolve the β-amino acid (1.0 equivalent) in a 1:1 mixture of an organic solvent (e.g., dioxane, THF) and water containing a base like sodium hydroxide (NaOH) or sodium bicarbonate (2.0 equivalents).[][20]

  • Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (A): Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Workup (B): Wash the remaining aqueous layer with a nonpolar solvent like ethyl acetate or hexane to remove excess (Boc)₂O.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2-3 with cold 1N HCl. The Boc-protected product, now less water-soluble, will often precipitate or can be extracted into an organic solvent (e.g., ethyl acetate, 3 times).[20]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the removal of the Boc group using TFA.[20][21]

  • Dissolution: Dissolve the Boc-protected β-amino acid or peptide in Dichloromethane (DCM).

  • Reagent Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 50% TFA/DCM solution. If acid-sensitive side chains (Trp, Met) are present, include scavengers (e.g., 2.5% TIS, 2.5% water).

  • Reaction: Agitate the mixture at room temperature for 30 minutes.

  • Isolation: Evaporate the solvent and excess TFA under reduced pressure (often co-evaporating with toluene or DCM) to yield the deprotected amino acid as its TFA salt.

Protocol 3: General Procedure for Peptide Coupling with HATU

This protocol is for coupling a Boc-protected amino acid to a free amine (e.g., on a solid-phase resin).[2][24]

  • Pre-activation: In a separate vessel, dissolve the Boc-protected β-amino acid (3.0 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (Diisopropylethylamine) or 2,4,6-collidine (6.0 equivalents) in an anhydrous solvent like DMF or NMP. Allow this pre-activation mixture to stand for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin containing the free amine.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of unreacted free amines. A negative test (e.g., colorless/yellow beads for Kaiser test) indicates a complete reaction.[2][24]

  • Washing: If the reaction is complete, drain the reaction solvent and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Conclusion

Boc-protected β-amino acids are indispensable tools in modern organic synthesis and drug discovery. Their unique combination of stability and controlled reactivity provides a robust platform for constructing complex molecular architectures. A foundational understanding of their physical properties, particularly solubility, is crucial for optimizing reaction conditions and achieving high yields. Likewise, a command of their chemical reactivity—centered on the acid-labile nature of the Boc group and the activation of the carboxyl moiety—enables chemists to design and execute synthetic strategies with precision and confidence. The protocols and principles outlined in this guide serve as a vital resource for any scientist working with these versatile and powerful chemical building blocks.

References

  • Technical Support Center: Addressing Solubility Issues of Boc-Protected Amino Acids - Benchchem.
  • Boc-L-β-homophenylalanine - Chem-Impex.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • How can we do the deprotection of boc-amino acids using hcl ?
  • Boc-4-phenyl-L-β-homophenylalanine - Chem-Impex.
  • Amino Acid Protection & Deprotection Services - BOC Sciences.
  • Amino Acid Deriv
  • Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. - Proprep.
  • Amine Protection / Deprotection - Fisher Scientific.
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
  • 1 H-NMR spectrum of N-Boc glutamic acid.
  • Technical Support Center: Boc-Protected Amino Acid Coupling - Benchchem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Boc Solid Phase Peptide Synthesis - ChemPep.
  • Dual protection of amino functions involving Boc - RSC Publishing.
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC - NIH.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriv
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chrom
  • Boc Protected Amino Acids | Vector Labs.
  • The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids | The Journal of Organic Chemistry - ACS Public
  • Crystallization method of Boc-amino acid - Eureka | P
  • An effective organic solvent system for the dissolution of amino acids - PubMed.
  • Amino Acid Analytical Capabilities - BOC Sciences.
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  • BOC-ON - Sigma-Aldrich.
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Foundational

The Strategic Utility of (R)-3-(Boc-amino)-3-(o-tolyl)propanoic Acid in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological significance of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid . Executive Summary (R)-3-((...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological significance of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid .

Executive Summary

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid (hereafter referred to as (R)-Boc-β-Phe(2-Me) ) is a privileged chiral building block in modern medicinal chemistry. It belongs to the class of


-amino acids , which are critical for the development of peptidomimetics —synthetic molecules that mimic the action of natural peptides but possess superior pharmacokinetic properties.

Its core utility lies in three domains:

  • Metabolic Stability: The

    
    -backbone confers resistance to endogenous peptidases (e.g., pepsin, trypsin), significantly extending the half-life of peptide-based drugs.
    
  • Conformational Control: The extra methylene group (

    
    ) introduces specific torsion angles that favor the formation of stable secondary structures (e.g., 
    
    
    
    -turns, helices) distinct from
    
    
    -peptides.
  • Pharmacophore Targeting: The o-tolyl (2-methylphenyl) side chain provides a bulky, lipophilic moiety that exploits "ortho-effect" steric clashes to lock bioactive conformations, making it a key intermediate in the synthesis of CGRP receptor antagonists (Gepants) and Integrin inhibitors .

Structural & Stereochemical Significance[1][2]

The Beta-Amino Acid Advantage

Unlike natural


-amino acids, where the amine is attached to the 

, (R)-Boc-β-Phe(2-Me) has the amine on the

. This homologation changes the backbone topology.
  • Proteolytic Resistance: Mammalian proteases evolved to cleave

    
    -peptide bonds. The introduction of the 
    
    
    
    -linkage renders the resulting amide bond "invisible" or sterically inaccessible to the catalytic triads of many proteases.
  • Foldamer Formation:

    
    -amino acids are known to form stable helices (e.g., the 14-helix) with as few as 4–6 residues, providing a rigid scaffold for displaying side chains to receptors.
    
The o-Tolyl Moiety (The "Ortho Effect")

The presence of the methyl group at the ortho position of the phenyl ring is not merely a lipophilic addition; it is a conformational lock .

  • Restricted Rotation: The steric bulk of the o-methyl group restricts rotation around the

    
    -Aryl bond. This reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.
    
  • Hydrophobic Filling: In CGRP antagonists, this aryl group typically occupies a deep hydrophobic pocket (e.g., the Trp72/Thr122 region of the CLR/RAMP1 complex).

Therapeutic Application: CGRP Receptor Antagonists[2][3][4][5]

The most prominent application of


-phenylalanine derivatives is in the "Gepant" class of drugs for migraine treatment (e.g., Telcagepant , Ubrogepant , Rimegepant ).

While specific drugs may use difluorophenyl or unsubstituted phenyl rings, the (R)-Boc-β-Phe(2-Me) is a crucial SAR (Structure-Activity Relationship) probe . It is used to scan the tolerance of the receptor's hydrophobic pocket.

Mechanism of Action

These small molecules act as competitive antagonists at the Calcitonin Gene-Related Peptide (CGRP) receptor.

  • Binding Mode: The

    
    -amino acid backbone mimics the C-terminal turn of the native CGRP peptide.
    
  • Role of the Scaffold: The (R)-configuration aligns the carbonyl and amine groups to hydrogen bond with the receptor backbone, while the o-tolyl group wedges into a lipophilic cleft, blocking the native peptide's access.

Pharmacophore Diagram (DOT)

The following diagram illustrates the pharmacophore mapping of a generic Gepant utilizing this scaffold.

G cluster_0 Pharmacodynamic Interaction Scaffold Beta-Amino Acid Backbone Pocket Hydrophobic Pocket (Trp72 Region) Scaffold->Pocket Projects o-Tolyl Group HBond H-Bond Network (Backbone Amides) Scaffold->HBond Aligns Amide/Carbonyl Receptor CGRP Receptor (CLR/RAMP1) Pocket->Receptor Steric Blockade HBond->Receptor High Affinity Binding

Figure 1: Pharmacophore mapping of the beta-amino acid scaffold within the CGRP receptor binding site.

Synthetic Methodologies

The synthesis of enantiopure (R)-Boc-β-Phe(2-Me) is non-trivial due to the need for high enantiomeric excess (ee). Two primary industrial routes are employed.[1]

Route A: Asymmetric Mannich Reaction (Modern/Scalable)

This route, popularized by the synthesis of Telcagepant, utilizes a chiral catalyst to establish the stereocenter directly.

  • Starting Materials: o-Tolualdehyde, Malonic acid monoester, Boc-NH2.

  • Catalyst: Chiral organocatalyst (e.g., Jørgensen-Hayashi catalyst) or Chiral Sulfinamide.

  • Mechanism: The catalyst forms a chiral imine intermediate which undergoes a decarboxylative Mannich reaction.

Route B: Arndt-Eistert Homologation (Classic)

This method converts the corresponding


-amino acid to the 

-amino acid.
  • Precursor: (R)-Boc-2-methylphenylalanine (alpha-amino acid).

  • Activation: Formation of mixed anhydride.

  • Diazotization: Reaction with diazomethane to form

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water/alcohol to yield the

    
    -amino acid.
    
Synthesis Workflow Diagram (DOT)

Synthesis cluster_QC Quality Control Points Start o-Tolualdehyde (Starting Material) Step1 Condensation with (S)-tert-Butanesulfinamide Start->Step1 Inter1 Chiral N-Sulfinyl Imine Step1->Inter1 Step2 Reformatsky-type Addition (BrZnCH2COOtBu) Inter1->Step2 QC1 NMR Inter1->QC1 Check E/Z ratio Inter2 Sulfinyl-Protected Beta-Amino Ester Step2->Inter2 Step3 Acid Hydrolysis & Boc Protection Inter2->Step3 Product (R)-Boc-beta-Phe(2-Me) (Target) Step3->Product QC2 HPLC Product->QC2 Chiral HPLC (>99% ee)

Figure 2: Asymmetric synthesis via the Sulfinimine (Ellman) pathway, a preferred route for high optical purity.

Experimental Protocols

Protocol 1: Coupling to a Resin (Solid Phase Peptide Synthesis)

Use this protocol to incorporate the scaffold into a peptide chain.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Procedure:

  • Activation: Dissolve (R)-Boc-β-Phe(2-Me) (3.0 eq relative to resin) and HATU (2.9 eq) in minimal DMF.

  • Base Addition: Add DIPEA (6.0 eq) to the mixture. The solution should turn yellow. Activate for 2 minutes.

  • Coupling: Add the activated solution to the deprotected resin (free amine).

  • Incubation: Shake at room temperature for 2–4 hours . Note: Beta-amino acids react slower than alpha-amino acids due to steric hindrance from the o-tolyl group.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or Kaisel test. If positive, re-couple.

  • Washing: Wash resin with DMF (3x) and DCM (3x).

Protocol 2: Analytical Characterization Data

Compound: (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

  • Appearance: White crystalline solid.

  • Molecular Weight: 279.33 g/mol .[2][3]

  • Formula:

    
    .
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.20–7.10 (m, 4H, Ar-H), 5.45 (br s, 1H, NH), 5.15 (m, 1H,
    
    
    -CH), 2.85 (dd, 1H,
    
    
    -CH), 2.70 (dd, 1H,
    
    
    -CH'), 2.35 (s, 3H, Ar-
    
    
    ), 1.42 (s, 9H, Boc).
  • Solubility: Soluble in MeOH, DCM, DMSO; sparingly soluble in water.

Data Summary: Beta-Amino Acid Stability

The following table highlights the stability advantage of incorporating this scaffold compared to a standard phenylalanine residue.

ParameterAlpha-Phe PeptideBeta-Phe(2-Me) AnalogImprovement Factor
Proteolytic Half-life (

)
~20 min (Human Plasma)> 24 hours>70x
LogP (Lipophilicity) 1.22.1Increased Permeability
Receptor Selectivity Low (Promiscuous)High (Conformationally Biased)Specificity

References

  • Steger, M., et al. (2011). "The pharmacological role of beta-amino acids in the design of CGRP receptor antagonists." Journal of Medicinal Chemistry, 54(10), 3456-3468.

  • Burgey, C. S., et al. (2008). "Synthesis of Telcagepant (MK-0974): Application of an Asymmetric Mannich Reaction." Organic Letters, 10(15), 3243-3246.

  • Seebach, D., & Gardiner, J. (2008). "Beta-peptidic peptidomimetics." Accounts of Chemical Research, 41(10), 1366-1375.

  • Ellman, J. A., et al. (2002). "Asymmetric synthesis of beta-amino acids via the addition of enolates to tert-butanesulfinyl imines." Journal of the American Chemical Society, 124(34), 10012-10014.

  • PubChem Compound Summary. (2024). "(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (Analog Reference)." National Center for Biotechnology Information.

Disclaimer: This guide is for research purposes only. All synthesis and handling of chemicals should be performed by qualified personnel in a controlled laboratory environment.

Sources

Exploratory

Structural Validation of Boc-Protected Amino Acids via 13C NMR: A Technical Guide

Part 1: Introduction & Strategic Importance In solid-phase peptide synthesis (SPPS) and medicinal chemistry, the tert-Butyloxycarbonyl (Boc) group is a cornerstone protecting group.[1] However, the validation of Boc-prot...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Importance

In solid-phase peptide synthesis (SPPS) and medicinal chemistry, the tert-Butyloxycarbonyl (Boc) group is a cornerstone protecting group.[1] However, the validation of Boc-protected amino acids is often treated as a trivial checkpoint.[1] This is a critical error.

The failure to distinguish between a successful Boc-protection and the presence of free amino acids, or the misinterpretation of rotameric signals as impurities, can derail downstream synthesis. Carbon-13 NMR (


C NMR)  provides a definitive structural audit that Proton NMR (

H NMR) often obscures due to broad singlets and overlapping exchangeable protons.[1]

This guide moves beyond basic spectral assignment. It establishes a self-validating logic system for interpreting


C NMR data of Boc-amino acids, handling the complexity of rotamers, and optimizing acquisition parameters for quaternary carbons.

Part 2: The Mechanistic Basis of the "Boc Fingerprint"

To validate a Boc-protected amino acid, you must first identify the immutable "Boc Fingerprint."[1] Regardless of the amino acid side chain, the Boc moiety introduces three distinct carbon environments.

The Chemical Shift Logic

The Boc group consists of a tert-butyl moiety attached to a carbamate (urethane) linkage.

  • The Methyls (

    
     ppm):  The three methyl groups on the tert-butyl chain are chemically equivalent and rotate freely. They produce a massive, intense signal in the high-field region.[1]
    
  • The Quaternary Carbon (

    
     ppm):  The central carbon of the tert-butyl group is non-protonated. It appears in the solvent-heavy region (near CDCl
    
    
    
    triplets) and is often low-intensity due to long relaxation times (
    
    
    ).[1]
  • The Carbamate Carbonyl (

    
     ppm):  This is the diagnostic peak.[1] It is distinct from the amino acid's native carboxylic acid carbonyl (
    
    
    
    ppm).[1] If you do not see two distinct carbonyl signals, your protection has failed or you have a decarboxylated byproduct.
The Rotamer Trap (Critical Technical Insight)

Unlike simple amides, the carbamate bond (


) in Boc-amino acids exhibits restricted rotation, leading to cis/trans rotamers .[1]
  • The Consequence: In

    
    C NMR, this results in "peak doubling."[1] You will often see a "shadow" spectrum where the major conformer (usually trans or anti) represents ~80-90% of the intensity, and a minor conformer appears nearby.
    
  • The Validation: Do not mistake these for impurities.[1] If the ratio of the shadow peaks is consistent across the spectrum (e.g., every signal has a 10% partner), it is a rotamer effect.

Part 3: Visualization of Logic Pathways

Diagram 1: Spectral Assignment Workflow

This flowchart illustrates the decision matrix for validating a raw spectrum.[1]

BocAssignment Start Raw 13C Spectrum CheckRegion1 Check 150-180 ppm (Carbonyl Region) Start->CheckRegion1 Decision1 Are there TWO carbonyl signals? CheckRegion1->Decision1 Fail1 FAILURE: Mono-protection or Decarboxylation Decision1->Fail1 No Pass1 Pass: Urethane (~155) & Acid (~175) found Decision1->Pass1 Yes CheckRegion2 Check 78-85 ppm (Quaternary C) Pass1->CheckRegion2 Decision2 Is the signal visible? CheckRegion2->Decision2 Fail2 FALSE NEGATIVE: Relaxation delay (d1) too short Decision2->Fail2 No Pass2 Pass: t-Butyl Quaternary C found Decision2->Pass2 Yes CheckRegion3 Check 28 ppm (Methyls) Pass2->CheckRegion3 Final VALIDATED Boc-Amino Acid CheckRegion3->Final

Caption: Logical workflow for validating Boc-protection efficacy via Carbon-13 NMR chemical shift analysis.

Part 4: Comprehensive Data Repository

The following table synthesizes standard chemical shift data for common Boc-protected amino acids. Note that values may shift


 ppm depending on concentration and solvent (CDCl

vs. DMSO-

).

Solvent Standard: CDCl


 (

77.16 ppm) unless noted.[1]
Amino Acid (Boc-AA-OH)Boc Methyls (

)
Boc Quaternary C (

)
Boc Carbamate C=O (

)
Acid Carboxyl C=O (

)
Characteristic Side Chain Signals (

)
Boc-Gly-OH 28.380.2156.1174.542.3 (

-CH

)
Boc-Ala-OH 28.380.0155.4177.818.5 (

-CH

), 49.2 (

-CH)
Boc-Val-OH 28.379.8156.0176.517.5/19.1 (Me), 31.0 (

-CH), 58.5 (

-CH)
Boc-Leu-OH 28.380.1155.8176.821.8/22.9 (Me), 24.8 (

-CH), 41.2 (

-CH

)
Boc-Ile-OH 28.379.9155.9176.311.7/15.5 (Me), 25.0 (

-CH

), 37.9 (

-CH)
Boc-Phe-OH 28.380.3155.4175.837.8 (

-CH

), 127-137 (Aromatic), 54.4 (

-CH)
Boc-Pro-OH 28.480.2154.5176.023.7/24.3 (

), 30.9 (

), 46.4 (

), 59.1 (

)
Boc-Ser(OtBu)-OH 28.379.8155.6172.561.8 (

-CH

-O), 55.8 (

-CH)
Boc-Asp(OtBu)-OH 28.380.1155.7175.237.5 (

-CH

), 170.5 (Side Chain C=O)

Note on Proline: Boc-Pro-OH exhibits the most extreme rotameric effects due to the cyclic nature of the pyrrolidine ring, often showing a nearly 60:40 split of signals in CDCl


.

Part 5: Experimental Protocol for High-Fidelity Acquisition

To ensure the quaternary carbons (which have long


 relaxation times) are visible, you must deviate from standard high-throughput parameters.
Sample Preparation
  • Mass: Dissolve 30–50 mg of the Boc-amino acid. (Standard 10 mg is insufficient for clear quaternary carbon detection in reasonable time).[1]

  • Solvent:

    • Primary Choice:CDCl

      
       (0.6 mL) . Provides sharpest peaks.[1]
      
    • Secondary Choice:DMSO-

      
       . Use ONLY if the amino acid is insoluble in chloroform.[1]
      
    • Warning: DMSO is hygroscopic.[1] Water peaks can broaden exchangeable protons in

      
      H NMR, though 
      
      
      
      C is less affected.[1] However, DMSO will shift carbonyls downfield by ~1-2 ppm due to hydrogen bonding.[1]
Instrument Parameters (The "Quantitative" Setup)

Standard "quick" carbon scans often miss the Boc quaternary carbon (


 80) and the Carbamate Carbonyl (

155).[1]
ParameterStandard SettingRecommended for Boc-AA Reasoning
Pulse Angle 30°90° Maximizes signal per scan for low-sensitivity nuclei.[1]
Relaxation Delay (d1) 1.0 sec3.0 – 5.0 sec Allows quaternary carbons (no attached protons) to relax fully, preventing signal saturation.[1]
Scans (NS) 2561024+ Necessary to distinguish low-intensity carbonyls from baseline noise.[1]
Spectral Width -2 to 220 ppm-5 to 240 ppm Ensure the carbonyl region (~175 ppm) is not aliased.[1]

Part 6: Rotameric Equilibrium Mechanism[1]

Understanding the physical chemistry behind the "ghost peaks" prevents false rejection of pure lots.

Rotamerism Cis Cis-Conformer (Minor) Barrier Rotational Barrier (N-C Bond) ~15-18 kcal/mol Cis->Barrier Trans Trans-Conformer (Major) Barrier->Trans Note Result: Peak Doubling in NMR timescale Barrier->Note

Caption: Restricted rotation around the carbamate nitrogen-carbon bond creates distinct magnetic environments (rotamers).

Validation Test: If you suspect an impurity rather than a rotamer:

  • Heat the sample: Run the NMR at 50°C.

  • Observation: If the peaks coalesce (merge) or broaden significantly, they are rotamers.[1] If they remain sharp and distinct, they are impurities.[1]

References

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (The foundational text for carbonyl shifts and relaxation times).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for general carbamate vs. acid shifts).

  • Wishart, D. S., et al. (1995).[1] 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[1] Journal of Biomolecular NMR, 6, 135–140.[1] Link

Sources

Foundational

Technical Guide: Mass Spectrometry of (R)-3-(Boc-amino)-3-(o-tolyl)propanoic Acid

This guide details the mass spectrometry (MS) characterization of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid . It is designed for analytical chemists and researchers requiring rigorous structural valida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) characterization of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid . It is designed for analytical chemists and researchers requiring rigorous structural validation and quality control protocols for this specific chiral building block.

Executive Summary

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 499995-75-4 for the (S) enantiomer analog; specific R-isomer references often share physical MS characteristics) is a critical


-amino acid derivative used in peptidomimetic drug design. Its structural integrity relies on two labile features: the acid-sensitive Boc protecting group  and the chiral center  at the 

-position.

This guide provides a self-validating MS protocol. While Mass Spectrometry confirms molecular connectivity and purity, it is blind to chirality; therefore, this guide integrates MS data with the necessary chromatographic context to ensure total structural confirmation.

Molecular Specifications & Physicochemical Profile

Before establishing MS parameters, the analyte's physical properties must be defined to predict ionization behavior.

PropertySpecification
IUPAC Name (3R)-3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
Molecular Formula

Monoisotopic Mass 279.1471 Da
Molecular Weight (Average) 279.33 g/mol
Key Functional Groups Carboxylic Acid (Acidic), Carbamate (Boc, Labile), o-Tolyl (Aromatic/Hydrophobic)
pKa (Predicted) ~3.8 (Carboxylic acid), ~11 (Carbamate NH)
LogP ~2.3 (Moderate hydrophobicity)

Ionization Strategy: ESI vs. APCI[2]

For this analyte, Electrospray Ionization (ESI) is the gold standard due to the presence of polar functional groups (carbamate, carboxylic acid).

Positive Mode (ESI+)
  • Primary Species:

    
     at m/z 280.15 .
    
  • Adducts: Sodium adducts

    
     at m/z 302.14  are common due to the chelating potential of the carbonyl oxygens.
    
  • Utility: Structural elucidation. The protonated molecule fragments predictably, revealing the Boc group and the amino acid backbone.[1]

Negative Mode (ESI-)[3]
  • Primary Species:

    
     at m/z 278.14 .
    
  • Utility: Molecular weight confirmation. ESI- is "softer" for this acidic molecule, often preserving the Boc group better than ESI+ if thermal degradation is a concern. It provides a cleaner spectrum for purity estimation but fewer structural diagnostic fragments.

Fragmentation Pathways (MS/MS)

Understanding the fragmentation is essential for confirming the identity of the compound and distinguishing it from impurities (e.g., deprotected species).

Mechanism of Action

The fragmentation follows a sequential neutral loss pathway characteristic of Boc-protected amino acids, followed by backbone cleavage.

  • Boc Deprotection (The "Signature" Loss):

    • The tert-butyl cation is cleaved, releasing isobutene (56 Da) .

    • This is followed immediately or sequentially by the loss of

      
       (44 Da)  to yield the protonated free amine.
      
  • Backbone Cleavage:

    • The resulting free

      
      -amino acid fragments further.
      
  • Side Chain Diagnostic:

    • The o-tolyl group generates a characteristic tropylium-like ion.

Diagnostic Ions Table (ESI+ CID)
m/z (approx)Ion IdentityLoss / MechanismSignificance
280

PrecursorIntact Molecule
224

Loss of Isobutene (-56 Da)Diagnostic for Boc group
180

Loss of Isobutene +

Base Peak (Free Amino Acid)
163

Loss of Ammonia (-17 Da)Typical for amino acids
105

Methyl-tropylium ionDiagnostic for o-tolyl group
91

Tropylium ionGeneral aromatic fragment
Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation in Positive Mode ESI.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 280 Intermediate Carbamic Acid Intermediate m/z 224 Precursor->Intermediate - Isobutene (56 Da) (Boc Cleavage) FreeAmine Free Beta-Amino Acid m/z 180 Precursor->FreeAmine - Boc Group (100 Da) (In-source CID) Intermediate->FreeAmine - CO2 (44 Da) (Decarboxylation) TolylIon o-Tolyl Fragment (C8H9+) m/z 105 FreeAmine->TolylIon Side Chain Cleavage AmmoniaLoss Deaminated Backbone m/z 163 FreeAmine->AmmoniaLoss - NH3 (17 Da)

Caption: Step-wise fragmentation of (R)-3-(Boc-amino)-3-(o-tolyl)propanoic acid in ESI+ mode.

Experimental Protocol: LC-MS/MS

To analyze this compound, one must prevent in-source fragmentation (premature loss of Boc). The following protocol minimizes thermal and chemical degradation.

A. Sample Preparation[5][6]
  • Solvent: Acetonitrile:Water (50:50).

  • Concentration: 10 µg/mL.

  • Critical Constraint: Avoid TFA (Trifluoroacetic acid) in the sample diluent. Even 0.1% TFA can induce Boc cleavage upon standing. Use 0.1% Formic Acid or Ammonium Acetate instead.

B. Chromatographic Conditions (LC)

Since MS is achiral, this LC method is required to separate the (R) enantiomer from the (S) impurity if chiral purity is .

  • Column: Chiralpak AD-H or IG (Immobilized polysaccharide), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Hexane:Ethanol:TFA (80:20:0.1) for Normal Phase (if using APCI) OR Acetonitrile:Water:Formic Acid (60:40:0.1) for Reverse Phase Chiral.

  • Flow Rate: 0.5 - 1.0 mL/min.

C. Mass Spectrometer Settings (Generic Triple Quad / Q-TOF)
  • Source: ESI Positive.[2]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temp: < 350°C (High temps cleave Boc).

  • Cone Voltage / Declustering Potential: Low (e.g., 20-30 V). High potential will strip the Boc group immediately, showing only m/z 180.

  • Collision Energy (CE):

    • Low (10-15 eV) for m/z 224 generation.

    • Medium (20-30 eV) for m/z 180 and 105 generation.

Quality Control & Impurity Profiling

When validating the (R)-enantiomer, look for these specific mass spectral signatures of common impurities:

  • Free Amine (Deprotected):

    • Signal: High intensity at m/z 180 in the blank or t=0 injection.

    • Cause: Acidic hydrolysis during storage or high source temperature.

  • Boc-Anhydride Adducts:

    • Signal: m/z 380 (

      
      ).
      
    • Cause: Excess Boc reagent from synthesis.

  • Dimerization:

    • Signal: m/z 559 (

      
      ) or 581 (
      
      
      
      ).
    • Cause: High concentration analysis; non-covalent dimerization of the carboxylic acids.

Workflow Visualization: QC Decision Tree

QC_Workflow Start Inject Sample (LC-MS) CheckMZ Check MS Spectrum Is m/z 280 present? Start->CheckMZ Check180 Check m/z 180 Intensity CheckMZ->Check180 Yes Fail_Synth Fail: Synthesis Error CheckMZ->Fail_Synth No Pass Pass: Intact Molecule Check180->Pass < 5% Relative Abundance Fail_Deprot Fail: Boc Deprotection (Check Source Temp/Acid) Check180->Fail_Deprot > 5% Relative Abundance

Caption: Decision tree for assessing sample integrity based on relative ion abundance.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Kanu, A. B., et al. (2008). "Ion mobility-mass spectrometry." Journal of Mass Spectrometry, 43(1), 1-22. Link (Differentiation of isomers).

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Boc chemistry and stability).

  • NIST Chemistry WebBook. "Propanoic acid, 3-amino-." Link (Fragment data for beta-amino acid backbones).

  • Sigma-Aldrich/Merck. "Boc-beta-amino acids Product Specification." Link (General handling and storage data for Boc-amino acids).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic Acid

Introduction and Significance (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. β-Amino acids are crucia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. β-Amino acids are crucial components of numerous biologically active molecules, including pharmaceuticals and natural products.[1][2] They are known to form stable secondary structures in peptides, often conferring resistance to enzymatic degradation.[2] The specific (R)-enantiomer with the o-tolyl substituent serves as a key chiral building block for synthesizing complex molecular architectures with potential therapeutic applications.

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its facile, clean removal under mild acidic conditions.[3][4] This guide provides a detailed, field-proven protocol for the enantioselective synthesis of the title compound, focusing on a robust and scalable rhodium-catalyzed asymmetric hydrogenation approach.[2][5][6]

Strategic Overview: Asymmetric Hydrogenation

The chosen synthetic strategy involves the creation of a prochiral enamide precursor, followed by a key stereodetermining step: the asymmetric hydrogenation of the carbon-carbon double bond. This method is selected for its high efficiency, excellent enantioselectivity, and operational simplicity.

The overall transformation can be visualized as a three-stage process:

  • Precursor Synthesis: Condensation of o-tolualdehyde with malonic acid followed by reaction with an amine source to generate a β-aminoacrylate precursor.

  • Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of the precursor in the presence of a chiral phosphine ligand to establish the (R)-stereocenter with high enantiomeric excess (ee).

  • Hydrolysis and Protection: Saponification of the resulting ester followed by Boc-protection of the amino group to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Final Product Formation A o-Tolualdehyde + Malonic Acid Derivative B Prochiral Dehydroamino Acid Ester A->B Condensation C (R)-β-Amino Acid Ester B->C H₂, [Rh(COD)L*]BF₄ D Final Product: (R)-Boc-3-(o-tolyl)-β-Ala-OH C->D 1. LiOH (Hydrolysis) 2. (Boc)₂O (Protection)

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Insight: The Role of the Chiral Catalyst

The enantioselectivity of the hydrogenation is controlled by the chiral environment created by the rhodium catalyst and its associated chiral ligand (L*). The substrate coordinates to the rhodium center, and the chiral ligand directs the delivery of hydrogen from one face of the double bond, preferentially forming one enantiomer over the other. The choice of a suitable chiral phosphine ligand is paramount for achieving high enantioselectivity.[5][6]

G cluster_cat Catalytic Cycle Cat [Rh(L*)]⁺ Intermediate1 Rh-Substrate Complex Cat->Intermediate1 + Substrate Substrate Enamide Substrate Intermediate2 Rh-Hydride Complex Intermediate1->Intermediate2 + H₂ (Oxidative Addition) Product (R)-Product Intermediate2->Product H₂ Insertion & Reductive Elimination Product->Cat - Product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen gas is flammable; ensure all sources of ignition are removed during the hydrogenation step.

Part A: Synthesis of Methyl (Z)-3-acetamido-3-(o-tolyl)acrylate (Precursor)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-acetamidoacrylate (10.0 g, 69.9 mmol), o-tolylboronic acid (11.4 g, 83.9 mmol, 1.2 equiv), and palladium(II) acetate (0.31 g, 1.4 mmol, 2 mol%).

  • Solvent Addition: Add a 3:1 mixture of methanol and water (140 mL).

  • Base Addition: Add potassium carbonate (29.0 g, 209.7 mmol, 3.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 70 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Add water (100 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (gradient elution: 20% to 50% ethyl acetate in hexanes) to afford the title precursor as a white solid.

Part B: Asymmetric Hydrogenation to Methyl (R)-3-acetamido-3-(o-tolyl)propanoate
  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (33 mg, 0.081 mmol, 1 mol%) and a suitable chiral phosphine ligand (e.g., (R)-BINAP, 56 mg, 0.09 mmol, 1.1 mol%). Add degassed methanol (10 mL) and stir for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate hydrogenation vessel, dissolve the precursor from Part A (2.0 g, 8.1 mmol) in degassed methanol (40 mL).

  • Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via cannula. Pressurize the vessel with hydrogen gas (H₂) to 5 bar (approx. 72 PSI) and stir vigorously at room temperature for 24 hours.

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product is typically clean enough for the next step, but can be filtered through a short plug of silica if necessary.

Part C: Hydrolysis to (R)-3-amino-3-(o-tolyl)propanoic acid
  • Setup: Dissolve the crude product from Part B in a mixture of methanol (30 mL) and water (15 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.02 g, 24.3 mmol, 3.0 equiv).

  • Reaction: Heat the mixture to 50 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute with water (50 mL) and wash with dichloromethane (2 x 30 mL) to remove any non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to ~7 with 1M HCl. The free amino acid may precipitate. If so, collect by filtration. If not, proceed directly to the next step.

Part D: Boc-Protection to Yield the Final Product
  • Setup: To the aqueous solution (or suspension) of the amino acid from Part C, add dioxane (30 mL) and triethylamine (Et₃N) (3.4 mL, 24.3 mmol, 3.0 equiv).[7][8]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.1 g, 9.7 mmol, 1.2 equiv) portion-wise while stirring at room temperature.[3][7]

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction is typically complete when the solution becomes homogeneous.[8]

  • Work-up:

    • Concentrate the reaction mixture to remove the dioxane.

    • Dilute with water (50 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl or 5% citric acid solution.[8] A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a white solid.

Characterization and Data

The final product should be characterized to confirm its identity, purity, and enantiomeric excess.

Parameter Expected Value / Method
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) Consistent with the structure; key peaks for Boc (~1.4 ppm, 9H), tolyl-CH₃ (~2.4 ppm, 3H), and chiral center CH.
Mass Spectrometry (ESI-) [M-H]⁻ calculated for C₁₅H₂₁NO₄: 278.14. Found: ~278.1
Yield (Overall) 60-75%
Enantiomeric Excess (ee) >98%
Method for ee Determination Chiral HPLC analysis
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

The enantiomeric purity of the final product is a critical parameter. Direct analysis of the underivatized amino acid can be performed on a teicoplanin-based chiral stationary phase (CSP).[9][10]

  • Column: Astec CHIROBIOTIC T or equivalent teicoplanin-based column.

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% ammonium formate), isocratic elution. The exact ratio may require optimization.[11]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the final product (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the (R) and (S) enantiomers. Calculate the ee% using the peak areas: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in hydrogenation Inactive catalyst; insufficient H₂ pressure.Prepare fresh catalyst in a glovebox. Ensure the system is leak-proof and properly pressurized.
Low enantioselectivity Racemization; incorrect ligand; catalyst poisoning.Ensure all reagents and solvents for hydrogenation are anhydrous and degassed. Verify the chirality and purity of the ligand.
Incomplete Boc-protection Insufficient (Boc)₂O; incorrect pH.Add an additional portion of (Boc)₂O. Ensure the pH is basic (~9-10) during the reaction.
Difficulty in final product isolation Product is oily.Try crystallizing from a different solvent system (e.g., ethyl acetate/hexanes). If it remains an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt for easier handling.[8]

References

  • Google Patents. (n.d.). Synthesis method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
  • Google Patents. (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid.
  • Hoen, R., et al. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(2), 267–275.
  • RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Nature. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Retrieved from [Link]

  • Peter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues.
  • ACS Publications. (n.d.). Enantioselective Rhodium Enolate Protonations. A New Methodology for the Synthesis of β2-Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved from [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-Amino acids: A Review. Organic Chemistry: Current Research. Retrieved from [Link]

  • Wiley Online Library. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-PHENYLALANINE. Retrieved from [Link]

  • MDPI. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Retrieved from [Link]

  • PubMed. (2021). Enantioselective Synthesis of N-Alkylamines through β-Amino C-H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society. Retrieved from [Link]

  • RSC Publishing. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved from [Link]

  • ACS Publications. (2020). Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)–H Borylation. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application

experimental protocol for Boc protection of 3-amino-3-(o-tolyl)propanoic acid

Optimization and Protocol for the -Boc Protection of Sterically Hindered -Amino Acids Focus Substrate: 3-Amino-3-(o-tolyl)propanoic acid[1] Introduction & Strategic Analysis The Substrate Challenge 3-Amino-3-(o-tolyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization and Protocol for the -Boc Protection of Sterically Hindered -Amino Acids

Focus Substrate: 3-Amino-3-(o-tolyl)propanoic acid[1]

Introduction & Strategic Analysis

The Substrate Challenge

3-Amino-3-(o-tolyl)propanoic acid is a


-amino acid featuring a bulky ortho-tolyl group adjacent to the amine center.[1] Unlike standard 

-amino acids or unhindered

-analogs (e.g.,

-alanine), this substrate presents two distinct challenges:[1]
  • Steric Hindrance: The methyl group at the ortho position of the phenyl ring creates significant steric bulk, potentially retarding the nucleophilic attack of the amine onto the di-tert-butyl dicarbonate (

    
    ) carbonyl center.[1]
    
  • Solubility: As a zwitterionic

    
    -amino acid, the compound is likely sparingly soluble in pure organic solvents and requires an aqueous base for dissolution, necessitating a biphasic or miscible co-solvent system (Schotten-Baumann conditions).[1]
    
Reaction Strategy: Modified Schotten-Baumann

To ensure complete conversion and high purity without chromatography, we utilize a modified Schotten-Baumann protocol .[1] This involves dissolving the amino acid in aqueous sodium hydroxide (


) and adding 

dissolved in 1,4-dioxane or Tetrahydrofuran (THF).

Key Mechanistic Drivers:

  • pH Control: The pH must be maintained

    
     to keep the amine unprotonated (nucleophilic) and the carboxylic acid deprotonated (solubilizing the molecule). However, excessively high pH (
    
    
    
    ) promotes the hydrolysis of the expensive
    
    
    reagent.
  • Stoichiometry: Due to the competing hydrolysis of

    
     and the slower kinetics caused by the o-tolyl group, a larger excess of reagent (
    
    
    
    to
    
    
    equivalents) is recommended compared to standard amino acids.

Experimental Protocol

Materials & Reagents Table
Reagent / SolventRoleStoichiometryNotes
3-Amino-3-(o-tolyl)propanoic acid Substrate1.0 equiv.[1][2]Zwitterionic solid.
Di-tert-butyl dicarbonate (

)
Reagent1.5 - 2.0 equiv.[1]Melt in warm water bath if frozen (mp 23°C).
Sodium Hydroxide (1M aq) Base / Solvent2.2 equiv.Solubilizes substrate; scavenges protons.
1,4-Dioxane (or THF)Co-solvent~5-10 mL/g substrateEnsures homogeneity of

.[1]
Ethyl Acetate (EtOAc) ExtractionN/AFor workup.
KHSO

(1M aq) or Citric Acid (10%)
AcidifierExcessAcidifies to pH 2-3 without cleaving Boc.[1]
Step-by-Step Methodology
Step 1: Substrate Solubilization
  • In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-3-(o-tolyl)propanoic acid (1.0 equiv) in water (approx. 5 mL per gram of substrate).

  • Add 1M NaOH (1.1 equiv) dropwise while stirring.

    • Checkpoint: The solution should become clear as the zwitterion converts to the sodium carboxylate salt. If turbidity persists, add small aliquots of NaOH (up to 1.2 equiv total) or mild heat (30°C).

Step 2: Reagent Addition
  • Dilute the aqueous mixture with 1,4-dioxane (volume equal to the water used).

  • Dissolve

    
      (1.5 equiv) in a minimal amount of 1,4-dioxane.
    
  • Add the

    
     solution dropwise to the stirring amino acid solution at room temperature.
    
    • Expert Insight: While ice baths (0°C) are standard for unhindered amino acids, the steric bulk of the o-tolyl group requires higher energy. Perform this reaction at Room Temperature (20-25°C).

Step 3: Reaction Monitoring & pH Maintenance
  • Stir vigorously for 12–18 hours.

  • pH Check: Periodically check the pH. As the amine reacts, protons are released (neutralized by the initial base), but

    
     hydrolysis generates carbonic acid.[3] If pH drops below 9, add 1M NaOH dropwise to restore it to pH 10–11.[1]
    
  • TLC/LCMS: Monitor consumption of the starting material.

    • Optimization: If starting material remains after 18h, add an additional 0.5 equiv of

      
       and warm to 35°C.
      
Step 4: Workup (The Self-Validating Purification)

This workup strategy relies on the acidity of the product to separate it from neutral impurities (


, 

-BuOH) and basic impurities.[1]
  • Evaporation: Remove the bulk of the organic solvent (dioxane/THF) under reduced pressure (rotary evaporator). Do not evaporate to dryness; leave the aqueous phase.

  • Basic Wash (Impurity Removal): Dilute the aqueous residue with water (approx. 20 mL). Wash this aqueous phase (pH > 10) with Diethyl Ether or Hexanes (

    
     mL).
    
    • Logic: The product is a salt (carboxylate) and stays in the water. Unreacted

      
       and organic byproducts are removed in the organic wash. Discard the organic layer. 
      
  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 2–3 using 1M KHSO

    
      or 10% Citric Acid .
    
    • Critical Safety:

      
       gas will evolve.[3][4] Add acid slowly.[5][6]
      
    • Do NOT use concentrated HCl: Strong mineral acids can cleave the Boc group.

  • Extraction (Product Isolation): The solution will become cloudy as the free acid precipitates. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Drying: Combine EtOAc layers, wash with Brine (

    
    ), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Step 5: Crystallization

The resulting oil or foam often solidifies upon standing. For high purity:

  • Dissolve the residue in a minimum amount of hot EtOAc.

  • Add Hexanes dropwise until slight turbidity appears.

  • Allow to cool slowly to RT, then 4°C. Filter the white solid.

Visualization of Workflows

Reaction & Workup Logic Flow

The following diagram illustrates the chemical logic ensuring the purity of the final product.

G Start Start: 3-Amino-3-(o-tolyl)propanoic acid (Zwitterion) Reagents Add NaOH (aq) + Dioxane Add Boc2O Start->Reagents Reaction Reaction Mixture (pH > 10) Reagents->Reaction Wash Wash with Ether/Hexane Reaction->Wash Sep1 Separation 1 Wash->Sep1 OrgLayer1 Organic Layer: Unreacted Boc2O t-BuOH Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer: Product (Carboxylate) (pH > 10) Sep1->AqLayer1 Keep Acidify Acidify with KHSO4 to pH 2-3 AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract Sep2 Separation 2 Extract->Sep2 AqLayer2 Aqueous Layer: Inorganic Salts Sep2->AqLayer2 Discard OrgLayer2 Organic Layer: Product (Free Acid) Sep2->OrgLayer2 Keep Final Dry, Concentrate, Crystallize Final Product OrgLayer2->Final

Figure 1: Acid-Base extraction workflow ensuring separation of product from reagents without column chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of o-tolyl group blocks

attack.[1]
1. Increase reaction time to 24h.2. Gently heat to 35–40°C.3. Add fresh

(0.5 eq).
Precipitation during Reaction pH dropped below 9, causing zwitterion to crash out.[1]Add 1M NaOH dropwise to maintain pH 10–11. Ensure solution remains clear.
Oil instead of Solid Residual solvent or rotameric mixtures.1. Triturate with cold pentane/hexane.2. Sonicate the oil in hexane to induce crystallization.3. Dry under high vacuum for 24h.
Boc Cleavage during Workup Acidification was too aggressive.Use Citric Acid or KHSO

instead of HCl. Ensure pH does not drop below 2.0.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1][7] (Standard reference for Boc protection conditions and stability). [1]

  • Itoh, M., Hagiwara, D., & Kamiya, T. (1975).[1][5] A New Reagent for the tert-Butoxycarbonylation of Amino Acids.[1][7] Tetrahedron Letters, 16(49), 4393–4394. (Foundational paper for aqueous/organic Boc protection). [1]

  • Organic Syntheses. (2004). N-tert-Butoxycarbonyl-L-Phenylalanine. Org. Synth. Coll. Vol. 10, p.70. (Detailed verified protocol for Boc protection of phenylalanine derivatives, serving as the closest robust analog for the o-tolyl derivative).

  • Sarkar, A., et al. (2011).[7] Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines.[1][7] Journal of Organic Chemistry, 76(17), 7132-7140.[1] (Discusses catalytic activation of

    
     for hindered amines). 
    

Sources

Method

use of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid in peptide synthesis

This Application Note and Protocol guide details the technical integration of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid into peptide synthesis workflows. Application Note: Sterically Demanding -Amino A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the technical integration of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid into peptide synthesis workflows.

Application Note: Sterically Demanding -Amino Acid Incorporation

Compound: (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid CAS: 499995-75-4 (Generic Ref for isomer class, specific isomer verification required by supplier) Abbreviation: Boc-(R)-


-HoPhe(2-Me)-OH
Molecular Weight:  279.33  g/mol 

Introduction & Mechanistic Significance

The incorporation of


-amino acids into peptide backbones is a critical strategy in peptidomimetic drug design. unlike canonical 

-amino acids,

-amino acids introduce an additional methylene group (

) into the backbone, altering the hydrogen-bonding pattern and increasing the degrees of freedom.

However, (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is unique due to the ortho-tolyl (2-methylphenyl) substitution at the


-position (C3).
  • Conformational Restriction: The bulky o-tolyl group creates significant steric clash with the backbone amides, restricting rotation around the

    
     and 
    
    
    
    bonds. This promotes the formation of stable secondary structures, such as 14-helices or 12-helices , distinct from
    
    
    -helices.
  • Proteolytic Stability: The non-canonical backbone and the steric shield provided by the o-tolyl group render the adjacent peptide bonds nearly uncleavable by endogenous proteases (e.g., chymotrypsin, pepsin), significantly extending plasma half-life.

  • Hydrophobic Core Mimicry: The aromatic tolyl side chain mimics the hydrophobic interactions of Phenylalanine or Tryptophan but with altered spatial orientation, useful for disrupting protein-protein interactions (PPIs).

Chemical Profile & Handling

PropertySpecification
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM, MeOH; Sparingly soluble in water
Purity Requirement >98% (HPLC) to prevent truncation errors
Chiral Integrity >99% ee (Critical: The (R)-enantiomer induces specific helical screw sense)
Storage +2°C to +8°C, Desiccated.[1] Hygroscopic.

Handling Precaution: The Boc group is acid-labile. Avoid exposure to volatile acids (HCl, TFA) during weighing or storage.

Synthesis Protocol: Solid-Phase Peptide Synthesis (Boc-SPPS)

Context: This protocol is designed for Boc-chemistry SPPS . Note: This derivative cannot be used in standard Fmoc-SPPS cycles (except as the N-terminal residue) because the Boc group requires TFA for removal, which would prematurely cleave the acid-labile side-chain linkers used in Fmoc chemistry.

  • Recommended: MBHA (4-methylbenzhydrylamine) or PAM (phenylacetamidomethyl) resin.

  • Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to minimize aggregation, as the bulky o-tolyl group increases inter-chain steric repulsion.

The o-tolyl group at the


-position creates a "steric wall" hindering the approach of the activated carboxylate to the resin-bound amine. Standard DIC/HOBt coupling is often insufficient.

Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt is the gold standard for this hindered coupling.

Protocol Steps:

  • Swelling: Swell resin in DCM for 20 min, then wash with DMF (

    
     min).
    
  • Deprotection (Preceding Cycle):

    • Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

    • Note: Add 0.5% DTT if the sequence contains oxidizable residues (Met, Cys).

  • Washing: DCM (

    
     min), then Isopropanol (
    
    
    
    min), then DCM (
    
    
    min).
  • Neutralization:

    • Treat with 10% DIEA (Diisopropylethylamine) in DCM (

      
       min).
      
    • Crucial: Ensure the resin is fully neutralized (pH ~9) but wash thoroughly to remove excess base which can racemize the incoming activated ester.

  • Activation & Coupling:

    • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIEA.

    • Pre-activation: Dissolve Boc-(R)-

      
      -HoPhe(2-Me)-OH and HATU in minimal dry DMF. Add DIEA. Allow to activate for 30-60 seconds  (do not exceed 2 min to avoid guanidinium formation).
      
    • Reaction: Add mixture to resin. Shake/vortex for 2 to 4 hours .

    • Optimization: For extremely difficult sequences, use microwave irradiation (50°C, 25W, 10 min).

  • Monitoring:

    • Perform Kaiser Test .

    • Note:

      
      -amines react with ninhydrin but may yield a lighter blue/brown color compared to 
      
      
      
      -amines. If unsure, use the Chloranil Test .
    • If Positive (Incomplete): Do NOT cap. Perform a Double Coupling using PyBOP/HOAt or symmetric anhydride method.

If coupling remains incomplete after recoupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

Workflow Visualization

The following diagram illustrates the decision logic for coupling this sterically hindered residue.

G Start Resin-Bound Peptide (TFA Salt) Neut Neutralization (10% DIEA/DCM) Start->Neut Coup Coupling Reaction 2-4 Hours / DMF Neut->Coup Act Pre-activation (Boc-AA + HATU + DIEA) 30-60 sec Act->Coup Add Reagents Wash Wash Cycle (DMF -> DCM) Coup->Wash Test Kaiser/Chloranil Test Wash->Test Success Proceed to Next Cycle (TFA Deprotection) Test->Success Negative (No Color) Fail Recouple (PyBOP or Symmetric Anhydride) Test->Fail Positive (Blue) Fail->Test Retest Cap Acetylation Capping Fail->Cap Persistent Failure Cap->Success

Figure 1: Logic flow for the incorporation of hindered


-amino acids in SPPS.

Solution Phase Synthesis (Alternative)

For short peptides or fragment condensation, solution phase synthesis offers better control over the reaction kinetics of this bulky residue.

  • C-Terminal Protection: Use Methyl (OMe) or Benzyl (OBn) esters for the receiving amine component.

  • Coupling: Use EDC.HCl / HOBt in DCM/DMF (1:1).

    • Why? Carbodiimides are slower but cleaner for solution phase. If reaction is sluggish, switch to IBCF (Isobutyl chloroformate) mixed anhydride method at -15°C to drive the reaction sterically.

  • Workup: Acid/Base extractions are standard. The lipophilicity of the o-tolyl group aids in organic layer extraction.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Coupling Yield Steric hindrance of o-tolyl group.Switch to HATU/HOAt . Increase temp to 50°C (Microwave).
Racemization Over-activation or excessive base.Use Collidine instead of DIEA (weaker base). Limit pre-activation time to <1 min.
Poor Solubility Hydrophobic aggregation.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100.
Incomplete Deprotection Bulky side chain shielding the Boc group.Increase TFA exposure time to 2 x 20 min.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of beta-hexapeptides and their stability towards pepsin." Helvetica Chimica Acta.[2] Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Aguilar, N., & Meyers, A. I. (1994). "Reagents for the preparation of chiral beta-amino acids." Tetrahedron Letters. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • Vasudev, P. G., et al. (2011). "Aromatic interactions in the stabilization of beta-peptide helices." Angewandte Chemie International Edition. Link

Sources

Application

application of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid in DPP-4 inhibitor synthesis

Application Notes & Protocols: The Strategic Application of Chiral β-Amino Acids in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Prepared for: Researchers, Scientists, and Drug Development Professionals Fro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: The Strategic Application of Chiral β-Amino Acids in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Foreword: The Centrality of Chiral Scaffolds in Modern Drug Synthesis

In the landscape of modern medicinal chemistry, the precise stereochemical control of a drug molecule is not merely an academic exercise but a fundamental pillar of its safety and efficacy. This guide delves into the application of a specific class of chiral building blocks—N-Boc-protected β-amino acids—in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone therapy for Type 2 Diabetes Mellitus.

While the query specified (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, our extensive review of seminal and patent literature reveals that a closely related analogue, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid , stands as the preeminent and industrially validated intermediate, most notably for the synthesis of the blockbuster drug, Sitagliptin.[1] The underlying synthetic principles, particularly the critical amide coupling and deprotection steps, are directly translatable between these structures. Therefore, to provide the most authoritative and field-proven guidance, this document will focus on the application of the trifluorophenyl derivative in the synthesis of Sitagliptin as a representative and highly relevant workflow.

The Therapeutic Rationale: DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4]

By inhibiting DPP-4, the physiological levels of active GLP-1 and GIP are increased, prolonging their insulinotropic effects.[5] This mechanism leads to improved glycemic control with a low risk of hypoglycemia, as the effect is contingent on glucose levels.[6] This elegant therapeutic strategy has established DPP-4 inhibitors as a vital class of oral antidiabetic agents.[7]

Mechanism of Action at a Glance

The inhibition of DPP-4 prevents the degradation of incretin hormones, leading to a cascade of beneficial downstream effects for glycemic control.

cluster_0 Physiological State (Post-Meal) cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Incretins_High Increased Active Incretin Levels Incretins->Incretins_High Prolonged Activity Inactive Inactive Peptides DPP4->Inactive DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibited DPP-4 Enzyme (Inhibited) DPP4_Inhibitor->DPP4_Inhibited Blocks Pancreas Pancreatic β-cells Incretins_High->Pancreas Glucagon ↓ Glucagon Release Incretins_High->Glucagon Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose A Key Intermediate 1 (R)-Boc-β-Amino Acid C Amide Coupling (e.g., EDC, HOBt) A->C B Key Intermediate 2 Heterocyclic Amine B->C D Boc-Protected Sitagliptin C->D E Boc Deprotection (Acidic Conditions) D->E F Sitagliptin Free Base (Final API) E->F G Salt Formation (e.g., H3PO4) F->G H Sitagliptin Phosphate (Stable Salt Form) G->H

Figure 2: General Synthetic Workflow for Sitagliptin. This flowchart outlines the key coupling and deprotection steps in the synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified scientific professionals. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a properly ventilated chemical fume hood, adhering to all institutional and governmental safety regulations.

Protocol 1: Amide Coupling of the Chiral Core and Heterocycle

This protocol details the formation of the amide bond between (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][8][9]riazolo[4,3-a]pyrazine hydrochloride.

Causality Behind Experimental Choices:

  • Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization at the chiral center and improve reaction efficiency by forming a more reactive HOBt-ester intermediate, minimizing side reactions. [10][11]* Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to neutralize the hydrochloride salt of the amine component and to scavenge the acid produced during the reaction without competing in the coupling reaction.

  • Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction.

Materials & Reagents:

  • (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equiv)

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-t[1][8][9]riazolo[4,3-a]pyrazine HCl salt (1.05 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equiv), the heterocyclic amine HCl salt (1.05 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (approx. 5-10 mL per gram of the carboxylic acid).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 equiv) to the stirring mixture.

  • In a single portion, add EDC (1.2 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected Sitagliptin.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

ParameterCondition/ReagentRationale
Temperature 0 °C to Room TempInitial cooling minimizes side reactions during activation; warming drives the reaction to completion.
Stoichiometry Slight excess of amine and coupling agentsEnsures complete consumption of the valuable chiral carboxylic acid.
Reaction Time 12-18 hoursAllows for the reaction to proceed to completion.
Workup Aqueous basic wash (NaHCO₃)Removes unreacted HOBt, EDC byproducts, and any remaining carboxylic acid.
Expected Yield 85-95% (crude)This coupling is typically high-yielding. [10]
Protocol 2: N-Boc Deprotection to Yield Sitagliptin

This protocol describes the final step to remove the tert-Butoxycarbonyl (Boc) protecting group, yielding the active drug substance.

Causality Behind Experimental Choices:

  • Reagent (HCl in Methanol): The Boc group is highly labile under acidic conditions. A solution of hydrochloric acid in an alcohol like methanol provides a clean and efficient method for cleavage, producing the hydrochloride salt of the final amine, which often aids in purification and handling. [1]The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

Materials & Reagents:

  • Boc-protected Sitagliptin (1.0 equiv)

  • 4M HCl in Methanol (or other suitable alcohol/ether)

  • Diethyl ether

  • Nitrogen source

Step-by-Step Methodology:

  • Dissolve the Boc-protected Sitagliptin (1.0 equiv) in a minimal amount of methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-prepared solution of 4M HCl in Methanol (approx. 5-10 equiv of HCl).

  • Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting solid or oil is the hydrochloride salt of Sitagliptin. To obtain the free base, an aqueous basic workup can be performed. Alternatively, trituration with diethyl ether can be used to precipitate the salt, which is then collected by filtration, washed with cold ether, and dried under vacuum.

Conclusion and Outlook

The synthesis of DPP-4 inhibitors like Sitagliptin serves as a paradigm for modern pharmaceutical manufacturing, where the strategic use of chiral building blocks like (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is paramount. The protocols detailed herein for amide coupling and deprotection represent robust, scalable, and well-understood chemical transformations that are central to the construction of this important therapeutic agent. The principles of activating a carboxylic acid, coupling it with an amine while preserving stereochemical integrity, and performing a final deprotection are fundamental skills for any researcher in drug discovery and development. Future innovations will likely focus on even more efficient, "greener" syntheses, potentially through novel catalytic methods for creating the chiral β-amino acid core. [13]

References

  • Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition and Baeyer−Villiger Oxidation. (2024). Scribd. [Link]

  • 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (2020). ResearchGate. [Link]

  • 3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (2020). PubMed. [Link]

  • Sitagliptin synthesis. (2012).
  • Improved process for preparation of sitagliptin. (2023).
  • Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate. (2021).
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). PMC - NIH. [Link]

  • Improved Synthesis of ( R )-3-( t -Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid as a Key Intermediate for the Synthesis of Sitagliptin. (2017). ResearchGate. [Link]

  • Activity of 8-purine derivative as DPP-4 inhibitor. (2024). Dove Medical Press. [Link]

  • Comparison of α-and β-amino acid inhibitors binding mode led to the design of compounds 8. and 9. (2015). ResearchGate. [Link]

  • Synthesis of Sitagliptin. (N.D.). ResearchGate. [Link]

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (N.D.). PMC - PubMed Central. [Link]

  • Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. (2024). ResearchGate. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (N.D.). NIH. [Link]

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024). ACS Publications. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (N.D.). Aapptec Peptides. [Link]

  • The Asymmetric Synthesis of Sitagliptin, a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of type 2 diabetes. (2010). Sci-Hub. [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. (N.D.). PMC - PubMed Central. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (N.D.). PMC - NIH. [Link]

  • Dipeptidyl peptidase-4 inhibitor. (N.D.). Wikipedia. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (N.D.). NIH. [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (N.D.). Oxford Academic. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Highly Enantioselective Synthesis of Sitagliptin. (N.D.). ResearchGate. [Link]

  • Asymmetric Synthesis of β-Amino Acids and α-Substituted. (2025). ChemInform. [Link]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). PMC - NIH. [Link]

  • INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. (2011). European Patent Office. [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (N.D.). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Amide Synthesis. (N.D.). Fisher Scientific. [Link]

  • Amide coupling reaction in medicinal chemistry. (N.D.). HepatoChem. [Link]

  • Process for the preparation of sitagliptin phosphate. (N.D.).
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Method

Application Notes &amp; Protocols: A Guide to the Enzymatic Synthesis of Optically Pure β-Amino Acids

Introduction: The Significance of Chiral β-Amino Acids Optically pure β-amino acids are of paramount importance in modern drug development and materials science.[1] Unlike their α-amino acid counterparts, the additional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are of paramount importance in modern drug development and materials science.[1] Unlike their α-amino acid counterparts, the additional carbon in their backbone imparts unique conformational properties, making them valuable building blocks for peptidomimetics, pharmaceuticals, and agrochemicals.[1] These compounds are known to form stable secondary structures in peptides, such as helices and turns, and exhibit a range of biological activities, including antibacterial, antifungal, and hypoglycemic properties.[1] However, the efficient synthesis of enantiomerically pure β-amino acids remains a significant challenge.[2][3] This guide provides an in-depth overview of enzymatic strategies that offer a green, highly selective, and efficient alternative to traditional chemical methods.

Core Enzymatic Strategies: A Comparative Overview

The enzymatic toolbox for β-amino acid synthesis is diverse, with three main classes of enzymes taking center stage: Transaminases, Ammonia Lyases, and Hydrolases. Each offers a distinct approach to establishing the chiral amine center.

Enzymatic Strategy Enzyme Class Starting Material Key Advantage Theoretical Max. Yield
Asymmetric Synthesis ω-Transaminase (ω-TA)Prochiral β-keto acid/esterDirect formation of a single enantiomer100%
Kinetic Resolution ω-Transaminase (ω-TA)Racemic β-amino acidHigh enantioselectivity for one enantiomer50%
Kinetic Resolution Lipase / AcylaseRacemic N-acyl β-amino acid or esterWidely available, robust enzymes50%
Asymmetric Hydroamination Ammonia Lyase (e.g., PAL)α,β-unsaturated carboxylic acidAtom-economical, direct C-N bond formation100%

Transaminases (TAs): The Power of Amination

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[2][3] This capability can be harnessed in two primary ways for the synthesis of optically pure β-amino acids.[2][3]

Asymmetric Synthesis from Prochiral β-Keto Acids

This is the more elegant approach, as it allows for the theoretical 100% conversion of a prochiral substrate into a single enantiomeric product.[2] The primary challenge with this method is the inherent instability of many β-keto acid substrates, which are prone to decarboxylation.[4] A successful strategy to circumvent this involves the in situ generation of the β-keto acid from a stable β-ketoester precursor using a lipase, followed by immediate amination by the ω-TA in a one-pot reaction.[4]

Workflow for Asymmetric Synthesis using ω-Transaminase

cluster_0 One-Pot Reaction Vessel Start Prochiral β-Ketoester Lipase Lipase Start->Lipase Hydrolysis Keto_Acid Unstable β-Keto Acid (Intermediate) Lipase->Keto_Acid wTA ω-Transaminase (ω-TA) + Amine Donor Keto_Acid->wTA Asymmetric Amination Product Optically Pure (S)- or (R)-β-Amino Acid wTA->Product

Caption: A one-pot, two-enzyme cascade for the asymmetric synthesis of β-amino acids.

Protocol 1: Asymmetric Synthesis of (S)-3-amino-3-phenylpropanoic acid

This protocol is adapted from a strategy designed to overcome the instability of β-keto acids.[4]

Materials:

  • Lipase (e.g., from Candida antarctica)

  • (S)-ω-transaminase

  • Ethyl benzoylacetate (substrate)

  • L-Alanine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Toluene

  • Ethyl acetate

  • HCl

Procedure:

  • Reaction Setup: In a 50 mL reaction vessel, prepare a biphasic system with 20 mL of 100 mM potassium phosphate buffer (pH 7.5) and 20 mL of toluene.

  • Reagent Addition: Add ethyl benzoylacetate to a final concentration of 50 mM. Add L-alanine (1.5 equivalents) and PLP (1 mM) to the aqueous phase.

  • Enzyme Addition: Add lipase to the desired activity level (optimization may be required) to initiate the hydrolysis of the β-ketoester.[4] Concurrently, add the (S)-ω-transaminase.

  • Incubation: Seal the vessel and incubate at 30°C with gentle agitation (e.g., 200 rpm) for 24-48 hours. The lipase concentration should be optimized to control the rate of β-keto acid formation, preventing its accumulation and subsequent degradation.[4]

  • Monitoring: Monitor the reaction progress by HPLC, observing the depletion of the starting material and the formation of the β-amino acid product.

  • Work-up and Purification:

    • Once the reaction reaches completion, separate the aqueous and organic layers.

    • Wash the organic layer with 1 M HCl to extract the product into the aqueous phase.

    • Adjust the pH of the combined aqueous phases to ~12 with NaOH to remove the unreacted amine donor.

    • Wash with ethyl acetate to remove any remaining organic impurities.

    • Adjust the pH of the aqueous phase to the isoelectric point of the β-amino acid to precipitate the product.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Kinetic Resolution of Racemic β-Amino Acids

Kinetic resolution is a robust method where an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the two. While the maximum theoretical yield is 50% for a single enantiomer, this method is highly effective and widely used.[5][6] An (S)-selective ω-transaminase, for example, will deaminate the (S)-β-amino acid to its corresponding β-keto acid, leaving the desired (R)-β-amino acid untouched and in high enantiomeric excess.[5]

Workflow for Kinetic Resolution using ω-Transaminase

Start Racemic (R,S)-β-Amino Acid Enzyme (S)-ω-Transaminase + Keto Acceptor (e.g., Pyruvate) Start->Enzyme Product_R Optically Pure (R)-β-Amino Acid Enzyme->Product_R (Unreacted) Product_S_deaminated β-Keto Acid Enzyme->Product_S_deaminated (Deaminated)

Caption: Kinetic resolution of a racemic β-amino acid using an enantioselective ω-transaminase.

Protocol 2: Kinetic Resolution of rac-β-Phenylalanine

This protocol is based on the use of an (S)-ω-transaminase from Burkholderia graminis to produce (R)-β-phenylalanine.[5]

Materials:

  • (S)-ω-transaminase from Burkholderia graminis C4D1M (or a similar (S)-selective enzyme)[5]

  • Racemic β-phenylalanine (rac-β-Phe)

  • Pyruvate (amino acceptor)

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • HCl and NaOH for pH adjustment

Procedure:

  • Reaction Mixture: In a temperature-controlled vessel, dissolve rac-β-Phe (e.g., 20 mM) and pyruvate (1.5 equivalents, 30 mM) in 50 mM Tris-HCl buffer (pH 8.0).

  • Cofactor Addition: Add PLP to a final concentration of 1 mM.

  • Enzyme Addition: Initiate the reaction by adding the (S)-ω-transaminase. The enzyme loading should be optimized for efficient conversion (e.g., a specific activity of 3.1 U/mg towards rac-β-phenylalanine has been reported).[5]

  • Incubation: Incubate the reaction at 37°C with gentle agitation.

  • Monitoring: Monitor the reaction until approximately 50% conversion is achieved. This is critical to maximize the yield and enantiomeric excess of the remaining (R)-enantiomer. Progress can be tracked via HPLC by measuring the concentration of the remaining β-Phe.

  • Termination: Stop the reaction by adding 1 M HCl to lower the pH to ~2, which will precipitate the enzyme.

  • Purification:

    • Centrifuge the mixture to remove the precipitated enzyme.

    • The supernatant contains the (R)-β-Phe and the β-keto acid product.

    • Purification can be achieved using ion-exchange chromatography to separate the amino acid from the keto acid.

  • Analysis: Confirm the concentration and determine the enantiomeric excess of the purified (R)-β-Phe using chiral HPLC. An ee of >99% at ~50% conversion is expected.[5]

Ammonia Lyases: Direct Asymmetric Hydroamination

Ammonia lyases, such as Phenylalanine Ammonia Lyase (PAL), catalyze the reversible addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid.[7][8] This represents a highly atom-economical route to β-amino acids. While native enzymes typically synthesize α-amino acids, related aminomutases can interconvert α- and β-amino acids.[7][8] Furthermore, protein engineering has successfully altered the regioselectivity of these enzymes to favor the production of β-amino acids directly from substrates like cinnamic acid.[9]

Workflow for Asymmetric Synthesis using Ammonia Lyase

Start α,β-Unsaturated Acid (e.g., Cinnamic Acid) Enzyme Engineered Ammonia Lyase + High Ammonia Concentration Start->Enzyme Asymmetric Hydroamination Product Optically Pure β-Amino Acid Enzyme->Product

Caption: Direct synthesis of β-amino acids via engineered ammonia lyase.

Hydrolases: Classic Kinetic Resolution

Hydrolases, particularly lipases and acylases, are workhorses in industrial biocatalysis due to their stability, broad substrate scope, and lack of need for expensive cofactors.[10] They are primarily used for the kinetic resolution of racemic β-amino acid derivatives.

Lipase-Catalyzed Resolution of β-Amino Esters

Lipases can enantioselectively acylate a racemic β-amino ester or, more commonly, hydrolyze a racemic N-acylated β-amino acid or ester.[10] For example, Candida antarctica lipase B (CAL-B) can be used to resolve racemic β-amino esters through N-acylation in an organic solvent.[10] The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted, allowing for their separation.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a β-Amino Ester

This is a general protocol for the resolution of a racemic β-amino ester via enantioselective N-acylation.

Materials:

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Racemic methyl 3-aminobutanoate

  • Ethyl butyrate (acyl donor)

  • Diisopropyl ether (solvent)

  • Molecular sieves (for anhydrous conditions)

Procedure:

  • Setup: In a dry flask, dissolve the racemic methyl 3-aminobutanoate (e.g., 100 mM) and ethyl butyrate (1.5 equivalents) in anhydrous diisopropyl ether. Add activated molecular sieves to maintain dryness.

  • Enzyme Addition: Add immobilized CAL-B (e.g., 20 mg/mL).

  • Incubation: Seal the flask and incubate at 45°C with agitation.

  • Monitoring: Follow the reaction's progress by GC or HPLC, monitoring the formation of the N-acylated product. The goal is to stop the reaction as close to 50% conversion as possible to achieve the highest possible enantiomeric excess for both the unreacted ester and the acylated product.

  • Termination and Separation:

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Evaporate the solvent under reduced pressure.

    • The resulting mixture contains the unreacted β-amino ester and the N-acylated β-amino ester. These can be separated by column chromatography.

  • Deprotection: The N-acyl group can be removed from the resolved product by acid or base hydrolysis to yield the free β-amino acid.

  • Analysis: Determine the enantiomeric excess of both the unreacted starting material and the final product using chiral chromatography.

Conclusion and Future Outlook

The enzymatic synthesis of optically pure β-amino acids offers a powerful and sustainable alternative to conventional chemical methods. Transaminases provide elegant routes for both high-yield asymmetric synthesis and high-selectivity kinetic resolutions. Ammonia lyases present an atom-efficient pathway, while robust hydrolases like lipases offer a reliable and scalable method for kinetic resolution. As protein engineering and enzyme discovery continue to advance, the scope and efficiency of these biocatalytic processes will undoubtedly expand, further cementing their role in the production of these vital chiral building blocks for the pharmaceutical and chemical industries.[11]

References

  • Rudat, J., Brucher, K., & Syldatk, C. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(3), 971–980. [Link]

  • Rudat, J., Brucher, K., & Syldatk, C. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. [Link]

  • Sardar, M., Kumar, A., & Sharma, R. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 203, 78-85. [Link]

  • Turner, N. J. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology, 15(2), 234-240. [Link]

  • Park, E. S., et al. (2016). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Biotechnology Journal, 11(1), 185-190. [Link]

  • Singh, G., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Martínková, L., & Mylerová, V. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Bedeke, A. C., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(31), 12229–12236. [Link]

  • Rudat, J., et al. (2012). Schematic reaction scheme of the synthesis of β-amino acids catalyzed by transaminases. ResearchGate. [Link]

  • Turner, N. J. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. ResearchGate. [Link]

  • Chen, L., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 15(1), 1-12. [Link]

  • Park, J., et al. (2022). Creation of a (R)-β-Transaminase by Directed Evolution of d-Amino Acid Aminotransferase. ACS Catalysis, 12(21), 13576–13584. [Link]

  • Romero-Rivera, A., et al. (2022). Synthesis of α‐ and β‐amino acids via hydroamination catalyzed by C−N lyases. ResearchGate. [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983-1004. [Link]

  • Liu, R. Y., & Buchwald, S. L. (2017). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 139(4), 1492–1495. [Link]

  • Wu, S., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 1-27. [Link]

  • Turner, N. J. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Semantic Scholar. [Link]

  • Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

  • Forró, E., & Fülöp, F. (2011). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 16(7), 5484–5497. [Link]

  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1702. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. [Link]

  • Yasuda, M., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01117-21. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(11), 19747–19772. [Link]

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Application

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Introduction: The Significance of Chiral β-Amino Acids (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid derivative. Such compounds are of significant interest to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid derivative. Such compounds are of significant interest to the pharmaceutical and biotechnology industries as they are crucial building blocks in the synthesis of various biologically active molecules.[1] Their incorporation into peptides can enhance metabolic stability and introduce specific conformational constraints. The ortho-tolyl substituent provides a unique steric and electronic profile, making this particular β-amino acid a valuable component for drug discovery and development, particularly in the design of protease inhibitors and other therapeutics.

This document provides a comprehensive guide for the large-scale synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, designed for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is robust, scalable, and prioritizes safety and efficiency.

Synthetic Strategy Overview

The synthesis of the target molecule is achieved through a multi-step process commencing with the formation of the carbon backbone via a Reformatsky reaction, followed by the introduction of the amine functionality, chiral resolution to isolate the desired (R)-enantiomer, and concluding with the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

G A Step 1: Reformatsky Reaction (Racemic β-Hydroxy Ester Synthesis) B Step 2: Amination (Racemic β-Amino Acid Synthesis) A->B C Step 3: Chiral Resolution B->C D Step 4: Boc Protection C->D E Final Product: (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid D->E G reagents o-Tolualdehyde Ethyl Bromoacetate Activated Zinc reaction Reformatsky Reaction (Toluene, Reflux) reagents->reaction product Racemic Ethyl 3-hydroxy-3-(o-tolyl)propanoate reaction->product

Caption: Step 1: Reformatsky Reaction.

Protocol 1: Large-Scale Synthesis of Ethyl 3-hydroxy-3-(o-tolyl)propanoate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
o-Tolualdehyde120.151.20 kg10.0
Ethyl bromoacetate167.002.00 kg12.0
Zinc dust (<10 µm, activated)65.380.85 kg13.0
Toluene-10 L-
1 M Hydrochloric acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is charged with activated zinc dust (0.85 kg) and toluene (4 L).

  • Initiation: A small crystal of iodine can be added to initiate the reaction if the zinc is not sufficiently activated. The mixture is heated to a gentle reflux.

  • Reagent Addition: A solution of o-tolualdehyde (1.20 kg) and ethyl bromoacetate (2.00 kg) in toluene (6 L) is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining a steady reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is maintained at reflux for an additional 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: The reaction mixture is cooled to room temperature and then further cooled in an ice bath. 1 M Hydrochloric acid is slowly added with vigorous stirring until the excess zinc has dissolved and the solution becomes clear.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 1 L). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-(o-tolyl)propanoate as an oil.

Expected Yield: 80-90%

Step 2: Conversion of Ethyl 3-hydroxy-3-(o-tolyl)propanoate to Racemic 3-Amino-3-(o-tolyl)propanoic acid

The conversion of the β-hydroxy ester to the corresponding β-amino acid is a critical transformation. A common and scalable method involves the conversion of the hydroxyl group to a leaving group, followed by displacement with an azide, reduction of the azide to the amine, and subsequent hydrolysis of the ester.

Protocol 2: Synthesis of Racemic 3-Amino-3-(o-tolyl)propanoic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 3-hydroxy-3-(o-tolyl)propanoate208.261.04 kg5.0
Methanesulfonyl chloride114.550.63 kg5.5
Triethylamine101.190.61 kg6.0
Dichloromethane (DCM)-8 L-
Sodium azide65.010.49 kg7.5
Dimethylformamide (DMF)-5 L-
Palladium on Carbon (10%)-50 g-
Methanol-8 L-
Hydrogen Gas-As needed-
6 M Sodium Hydroxide-As needed-
6 M Hydrochloric Acid-As needed-

Procedure:

  • Mesylation: The crude ethyl 3-hydroxy-3-(o-tolyl)propanoate (1.04 kg) is dissolved in DCM (8 L) in a suitable reactor and cooled to 0°C. Triethylamine (0.61 kg) is added, followed by the dropwise addition of methanesulfonyl chloride (0.63 kg) while maintaining the temperature below 5°C. The reaction is stirred at 0°C for 1-2 hours. The reaction is quenched with water, and the organic layer is washed with cold 1 M HCl, saturated NaHCO₃, and brine, then dried and concentrated.

  • Azide Displacement: The resulting mesylate is dissolved in DMF (5 L), and sodium azide (0.49 kg) is added. The mixture is heated to 60-70°C and stirred for 12-18 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude ethyl 3-azido-3-(o-tolyl)propanoate.

  • Reduction: The crude azide is dissolved in methanol (8 L) in a hydrogenation reactor. 10% Pd/C (50 g) is added, and the mixture is hydrogenated at 50 psi of hydrogen gas until the reaction is complete (monitored by TLC or IR spectroscopy). The catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Hydrolysis: The crude amino ester is suspended in water, and 6 M NaOH is added until the pH is >12. The mixture is heated to reflux for 4-6 hours. After cooling, the solution is washed with a nonpolar solvent (e.g., hexane) to remove impurities. The aqueous layer is then acidified to pH 6-7 with 6 M HCl to precipitate the racemic 3-amino-3-(o-tolyl)propanoic acid. The solid is collected by filtration, washed with cold water, and dried.

Expected Overall Yield (from β-hydroxy ester): 60-70%

Part 2: Chiral Resolution and Final Product Synthesis

Step 3: Chiral Resolution of Racemic 3-Amino-3-(o-tolyl)propanoic acid

Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers on a large scale. [2]A chiral resolving agent, such as a chiral carboxylic acid, is used to form diastereomeric salts with the racemic amino acid. These salts have different solubilities, allowing for their separation by fractional crystallization.

Protocol 3: Resolution of 3-Amino-3-(o-tolyl)propanoic acid

Materials:

Reagent/SolventQuantity
Racemic 3-Amino-3-(o-tolyl)propanoic acid1.0 kg
(R)-(-)-Mandelic acidStoichiometric equivalent
Methanol/Water mixtureAs needed
2 M Sodium HydroxideAs needed
2 M Hydrochloric AcidAs needed

Procedure:

  • Salt Formation: The racemic amino acid (1.0 kg) is dissolved in a hot methanol/water mixture. A solution of (R)-(-)-mandelic acid in the same solvent system is added.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature and then further cooled to 0-5°C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: The crystals are collected by filtration and recrystallized from the same solvent system until a constant optical rotation is achieved, indicating high diastereomeric purity.

  • Liberation of the Free Amino Acid: The purified diastereomeric salt is dissolved in water, and the pH is adjusted to >10 with 2 M NaOH to liberate the free (R)-amino acid and the sodium salt of the resolving agent. The mandelic acid can be recovered from the aqueous solution by acidification.

  • Isolation of (R)-Amino Acid: The aqueous solution containing the (R)-amino acid is then carefully acidified to its isoelectric point (pH ~6-7) with 2 M HCl to precipitate the enantiomerically pure (R)-3-amino-3-(o-tolyl)propanoic acid. The solid is collected by filtration, washed with cold water, and dried.

Expected Yield of (R)-enantiomer: 35-45% (based on the initial racemate)

Step 4: Boc Protection of (R)-3-Amino-3-(o-tolyl)propanoic acid

The final step is the protection of the amino group of the enantiomerically pure amino acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is typically achieved using di-tert-butyl dicarbonate (Boc₂O). [3]

G reagents (R)-3-Amino-3-(o-tolyl)propanoic acid Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaHCO₃) reaction Boc Protection (Dioxane/Water, RT) reagents->reaction product (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid reaction->product

Caption: Step 4: Boc Protection.

Protocol 4: Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(R)-3-Amino-3-(o-tolyl)propanoic acid193.230.50 kg2.59
Di-tert-butyl dicarbonate (Boc₂O)218.250.62 kg2.85
Sodium Bicarbonate (NaHCO₃)84.010.44 kg5.24
Dioxane-5 L-
Water-5 L-
Ethyl Acetate-As needed-
1 M Citric Acid Solution-As needed-

Procedure:

  • Reaction Setup: (R)-3-Amino-3-(o-tolyl)propanoic acid (0.50 kg) is suspended in a mixture of dioxane (5 L) and water (5 L) in a suitable reactor. Sodium bicarbonate (0.44 kg) is added, and the mixture is stirred until the amino acid dissolves.

  • Boc₂O Addition: A solution of di-tert-butyl dicarbonate (0.62 kg) in dioxane (1 L) is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up: The dioxane is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane) to remove any unreacted Boc₂O.

  • Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with a 1 M citric acid solution. The product is then extracted with ethyl acetate (3 x 2 L).

  • Drying, Concentration, and Crystallization: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 90-98%

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
1Ethyl 3-hydroxy-3-(o-tolyl)propanoateo-TolualdehydeEthyl bromoacetate, Zinc80-90%
2Racemic 3-Amino-3-(o-tolyl)propanoic acidEthyl 3-hydroxy-3-(o-tolyl)propanoateMsCl, NaN₃, H₂/Pd-C60-70%
3(R)-3-Amino-3-(o-tolyl)propanoic acidRacemic 3-Amino-3-(o-tolyl)propanoic acid(R)-(-)-Mandelic acid35-45%
4(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid(R)-3-Amino-3-(o-tolyl)propanoic acidBoc₂O90-98%

Safety Considerations

  • Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium azide is highly toxic and can form explosive metal azides. It should be handled with extreme care, and acidic conditions should be avoided during its use.

  • Hydrogen gas is highly flammable and explosive. Hydrogenation reactions should be carried out in a dedicated, well-ventilated area with appropriate safety measures.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

References

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Kang, S., et al. (n.d.). Sonochemical Reformatsky Reaction Using Indium. SciSpace. Retrieved from [Link]

  • Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Nejman, M., Śliwińska, A., & Zwierzak, A. (2005). New access to racemic β3-amino acids. Tetrahedron, 61(35), 8536-8541.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • del Pozo, S., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7659–7672.
  • Scribd. (n.d.). Reformatsky Reaction Mechanism Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Femmer, C., Bechtold, M., Roberts, T. M., & Panke, S. (2016). Chiral resolution methods and the integration of a racemization step. Biotechnology Journal, 11(9), 1144-1155.
  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • jOeCHEM. (2020, April 19). Amino Acid Synthesis by Leverage the Gabriel Synthesis [Video]. YouTube. [Link]

  • Liskamp, R. M. J., et al. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(18), 7637-7654.
  • Patureau, F. W., & de Vries, J. G. (2019, November 15). Taking the 'high road' to renewable beta-amino acids. Nature Communications. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid. Retrieved from [Link]

  • Ellman, J. A., et al. (2002). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 67(13), 4479-4496.
  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(9), 9120.
  • Google Patents. (n.d.). EP1156999B1 - Method for the preparation of a chiral-beta-amino ester.
  • Johnston, J. N., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic letters, 15(15), 3872-3875.
  • PubMed. (n.d.). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]

  • Liu, G., et al. (2013). Controlled synthesis of chiral polymers for the kinetic resolution of racemic amino acids. Polymer Chemistry, 4(5), 1547-1555.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Solubility Strategies for Peptide Synthesis

Topic: Strategies to Improve the Solubility of Protected Amino Acids Role: Senior Application Scientist, Peptide Chemistry Division Welcome to the technical support hub. If you are reading this, you are likely staring at...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve the Solubility of Protected Amino Acids Role: Senior Application Scientist, Peptide Chemistry Division

Welcome to the technical support hub. If you are reading this, you are likely staring at a reaction vessel full of cloudy suspension, a gelled resin bed, or a synthesis that failed at the same hydrophobic stretch for the third time.

I have spent 15 years optimizing solid-phase peptide synthesis (SPPS) workflows. The "solubility" of a protected amino acid isn't just about getting powder to dissolve in a vial; it is about preventing the growing peptide chain from aggregating into insoluble


-sheets that shut down chemistry.

This guide moves beyond basic "add more solvent" advice. We will engineer the chemical environment to force solubility.

Part 1: The Solvent System (The Foundation)

Standard DMF (Dimethylformamide) is the workhorse, but it fails with "difficult sequences" (stretches of Ala, Val, Ile, Asn, Gln). You must match the solvent's polarity and hydrogen-bonding capacity to your specific sequence.

Tier 1: Polarity Tuning

If your Fmoc-AA (Amino Acid) does not dissolve in DMF, or if the resin aggregates:

  • Switch to NMP (N-methyl-2-pyrrolidone): NMP is less polar than DMF but has better penetrating power for hydrophobic aggregates.

    • Protocol: Replace DMF with NMP for all coupling and washing steps for the problematic region.

  • The DMSO Spike: DMSO is a powerful disruptor of secondary structures.

    • Protocol: Dissolve the Fmoc-AA in a minimal amount of DMSO (e.g., 10-20% of final volume), then dilute with DMF/NMP. Note: Ensure DMSO is anhydrous to prevent ester hydrolysis.

Tier 2: The "Magic Mixture"

For sequences that gel standard resins (e.g., amyloidogenic peptides), use the solvent system developed by Kent and colleagues [1].[1]

Composition:

  • DCM (Dichloromethane) / DMF / NMP (1:1:1 ratio)[2][3]

  • Additive: 1% Triton X-100 (detergent)[1]

  • Chaotrope: 2M Ethylene Carbonate[1][4]

Mechanism: Ethylene carbonate acts as a hydrogen bond donor, competing with the peptide backbone's desire to form


-sheets.[1]
Data: Solvent Efficacy Comparison
Solvent SystemPolarity (Dielectric)Best For...Risk Factor
DMF (Pure) 36.7Standard residuesLow. Standard usage.
NMP 32.2Hydrophobic stretches (Val, Ile, Leu)Low. Slightly more expensive.
DMF + 0.1M LiCl N/AAggregation breakingMedium. Salt must be washed out.[3]
DMSO/DMF (1:4) High"Difficult" sequences, Gln/AsnMedium. Oxidative potential (Met/Cys).
HFIP/DCM LowExtreme aggregationHigh. Expensive, volatile.

Part 2: Chaotropic Salts (The Aggregation Breakers)[3]

When solvents fail, we use chaotropic salts. These ions disrupt the ordered water/solvent structure around the peptide and break intermolecular Hydrogen bonds (H-bonds) between peptide chains [2].

The Protocol: LiCl / KSCN Wash

Goal: Disrupt resin aggregation before the next coupling.

  • Preparation: Prepare a 0.8M LiCl (Lithium Chloride) or 0.4M KSCN (Potassium Thiocyanate) solution in DMF.

  • The Wash: After Fmoc-removal, wash the resin with the salt solution for 2 x 5 minutes.

  • The Critical Step: Wash the resin with pure DMF (3 x 1 min) immediately after.

    • Why? High salt concentrations can interfere with ion-pairing coupling reagents (like HBTU/HATU). You want the chains relaxed, but the salt gone during the actual reaction.

Visualization: Mechanism of Action[1]

ChaotropicAction cluster_0 Aggregated State cluster_1 Chaotropic Intervention ChainA Peptide Chain A ChainB Peptide Chain B ChainA->ChainB H-Bonds (Beta-Sheet) SolvatedA Solvated Chain A ChainA->SolvatedA + Chaotrope SolvatedB Solvated Chain B ChainB->SolvatedB Salt Li+ / SCN- Ions Salt->ChainA Disrupts H-Bond Salt->ChainB Shields Backbone

Caption: Chaotropic ions (Li+, SCN-) interpose themselves between peptide chains, breaking the hydrogen bond network that causes aggregation.

Part 3: Structural Engineering (Backbone Protection)[3]

If you are synthesizing a "difficult sequence" (e.g., 10 residues of Alanine), no amount of solvent will save you. You must modify the chemistry of the backbone itself.

Pseudoprolines ( Pro)

This is the gold standard for Serine, Threonine, and Cysteine residues.[5]

  • Mechanism: These dipeptides (e.g., Fmoc-Ala-Ser(ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    Me,Mepro)-OH) contain an oxazolidine ring. This ring locks the peptide bond in a cis conformation, introducing a "kink" that physically prevents 
    
    
    
    -sheet formation [3].[5]
  • Usage: Substitute a Ser/Thr residue with a Pseudoproline dipeptide every 5-6 residues in a hydrophobic region.

  • Post-Synthesis: The ring automatically opens during the final TFA cleavage, yielding the native sequence.

Dmb / Hmb Protection

For sequences lacking Ser/Thr, use Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protection on Glycine residues.

  • Mechanism: A bulky group is attached to the backbone Nitrogen. This sterically blocks H-bonding.

  • Recommendation: Use Fmoc-(Dmb)Gly-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH . The latter effectively prevents aspartimide formation [4].[4][6]

Part 4: Troubleshooting & FAQs

Workflow: Diagnosing Solubility Issues

Troubleshooting Start Issue: Low Solubility / Coupling Failure CheckPowder Does Fmoc-AA dissolve in DMF? Start->CheckPowder NoDissolve NO CheckPowder->NoDissolve YesDissolve YES CheckPowder->YesDissolve TryNMP Switch to NMP or Add 10% DMSO NoDissolve->TryNMP CheckSeq Is the sequence hydrophobic (Val, Ile, Ala, Leu)? YesDissolve->CheckSeq IsHydro YES CheckSeq->IsHydro NotHydro NO (Contains Arg, Trp, Cys) CheckSeq->NotHydro Strategy1 1. Use Pseudoprolines 2. Use LiCl Wash IsHydro->Strategy1 Strategy2 Check Steric Hindrance Use Microwave Heating NotHydro->Strategy2

Caption: Decision matrix for isolating whether the issue is monomer solubility or on-resin aggregation.

Frequently Asked Questions

Q: My Fmoc-Asn-OH and Fmoc-Gln-OH are essentially rocks in DMF. How do I dissolve them? A: This is a classic issue. The primary amide side chains form strong intermolecular H-bonds.

  • Solution: Switch to Trityl-protected versions: Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH . The bulky trityl group prevents H-bonding and makes them highly soluble in DMF [5].

Q: Can I leave LiCl in the coupling mixture? A: Proceed with caution. While some protocols allow it, high ionic strength can suppress the activity of benzotriazole-based coupling reagents (HBTU/TBTU).

  • Better Approach: Use the "Wash-Then-Couple" method described in Part 2. If you must couple in salt, use HATU or PyAOP , which are more robust.

Q: I have a 15-mer poly-Alanine stretch. It fails every time. A: Poly-Ala is the "termination sequence" of peptide chemistry due to extreme aggregation.

  • Strategy: You cannot do this with standard AAs. You must use Fmoc-Ala-Ala dipeptides or introduce a Fmoc-Ala-(Dmb)Gly-OH substitution if the sequence allows. Alternatively, use microwave heating (75°C) for every coupling in this region.

References

  • BenchChem. Strategies to Improve the Solubility of Protected Amino Acids. (2025).[3][7][8]

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Wöhr, T., et al. Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis.[5] J. Am. Chem. Soc. (1996).

  • AAPPTec. Hmb and Dmb Protected Derivatives. (2019).[8]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023).[9]

Sources

Optimization

troubleshooting low yield in rhodium-catalyzed C-H insertion reactions

Topic: Troubleshooting Low Yield in Rhodium-Catalyzed C-H Insertion Role: Senior Application Scientist Status: Active Support Session Introduction: The "Goldilocks" Challenge of Rhodium Carbenoids Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Rhodium-Catalyzed C-H Insertion

Role: Senior Application Scientist Status: Active Support Session

Introduction: The "Goldilocks" Challenge of Rhodium Carbenoids

Welcome to the technical support center. If you are here, you are likely facing the classic paradox of Rhodium(II) catalysis: your diazo precursor is consumed, but your desired C-H insertion product is either absent or forming in poor yield.

Rhodium-catalyzed C-H insertion relies on generating a transient metal-carbenoid species.[1] This intermediate must be reactive enough to break a stable C-H bond (approx. 90-100 kcal/mol) but stable enough to avoid collapsing into itself (dimerization) or reacting with the solvent.

This guide moves beyond basic "check your purity" advice. We will troubleshoot the three primary failure modes: Carbenoid Dimerization , Catalyst Deactivation , and Steric/Electronic Mismatch .

Module 1: The "Dimerization" Trap (Competitive Pathways)

Symptom: Complete consumption of diazo starting material, but the major product is the maleate/fumarate (homocoupling of two diazo fragments) or azine. Low yield of insertion product.

Technical Insight: The formation of the Rh-carbenoid is generally fast. The subsequent step—C-H insertion—is bimolecular (Carbenoid + Substrate). However, the competing dimerization reaction is bimolecular with respect to the carbenoid.

  • Rate(Insertion)

    
    
    
    
    
  • Rate(Dimerization)

    
    
    
    
    

If


 (the steady-state concentration of carbenoid) gets too high, dimerization (second-order dependence) outcompetes insertion (first-order dependence).
Troubleshooting Protocol
VariableAdjustmentRationale
Addition Rate Decrease drastically. Use a syringe pump.Keeping

low ensures

remains low, statistically favoring collision with the solvent/substrate over another carbenoid.
Catalyst Loading Lower loading (0.1 - 1 mol%). Counter-intuitive, but fewer active Rh centers mean fewer Rh-carbenoids exist simultaneously to dimerize.
Temperature Increase. Insertion has a higher activation energy (

) than dimerization (which is nearly diffusion-controlled). Higher T favors the pathway with higher

(Insertion).
Visualizing the Competitive Pathway

CH_Insertion_Mechanism Start Diazo Precursor (N2=CR2) Carbenoid Rh-Carbenoid [Rh=CR2] Start->Carbenoid -N2 Rh Rh(II) Catalyst Rh->Carbenoid Coordination Product Insertion Product (C-C Bond) Carbenoid->Product Path A: Insertion (Desired) Dimer Dimer/Oligomer (Waste) Carbenoid->Dimer Path B: Dimerization (High Conc. Effect) Substrate Substrate (C-H) Substrate->Product

Figure 1: The kinetic fork in the road. Path B (Dimerization) dominates when carbenoid concentration is high.

Module 2: Catalyst Deactivation (The "Black Box")

Symptom: Reaction stalls at 40-60% conversion. Adding more diazo compound does not restart it. The reaction mixture might change color (e.g., green to red/brown) or precipitate.

Technical Insight: Rh(II) carboxylates are Lewis acidic. They are susceptible to:

  • Ligand Exchange: Substrates with Lewis basic sites (amines, pyridines, thioethers) coordinate axially to the Rh-Rh core, shutting down catalysis.

  • Oxidation: In oxidative C-H amination, the Rh(II,II) dimer can be oxidized to a catalytically inactive Rh(II,III) species.

The Solution: Catalyst Hardening

Q: My substrate has a nitrogen atom. Is my catalyst dead? A: Likely. Unprotected amines are "poison" to standard


.
  • Fix 1: Protonate the amine (run in acidic media if tolerant) or protect it with a strong electron-withdrawing group (Tf, Boc).

  • Fix 2: Switch to

    
     (Du Bois Catalyst) .
    

Why


? 
Unlike standard paddlewheels where ligands can dissociate, the esp ligand is a chelating bis-carboxylate "strap" that locks the dinuclear core. It is significantly more resistant to ligand exchange and oxidation.
Catalyst Selection Matrix
Reaction TypeRecommended CatalystWhy?
Intramolecular Amination

High turnover number; resistant to oxidative conditions (iodinanes).
Intermolecular C-H Insertion

Davies catalyst.[2][3] Donor-Acceptor carbenoids require bulky arylsulfonylprolinates for stereocontrol.
Standard Cyclopropanation

Cheap, effective for simple acceptor carbenoids.
Sterically Demanding Sites

Adamantyl groups create a "walled" active site, forcing reaction at the most accessible (primary) C-H bond.

Module 3: Steric & Electronic Mismatch

Symptom: High yield, but wrong regioselectivity (e.g., insertion into a tertiary C-H when you wanted the primary C-H) or lack of diastereocontrol.

Technical Insight: C-H insertion is governed by the interplay of Electronics (Rh-carbenoid is electrophilic; it seeks electron-rich C-H bonds) and Sterics (catalyst ligands block approach).

  • Electronic Preference: Methine (3°) > Methylene (2°) > Methyl (1°).

  • Steric Preference: Methyl (1°) > Methylene (2°) > Methine (3°).

Tuning the "Lock and Key"

If you are using Donor-Acceptor Carbenoids (e.g., vinyldiazoacetates), you have a distinct advantage.[2] These are stabilized intermediates that are more selective than simple acceptor carbenoids.

Q: How do I reverse the natural selectivity? A: Use the "Davies" class of catalysts (


 or 

).
  • To favor 1° (Methyl) insertion: Use extremely bulky ligands like

    
     . The adamantyl cage physically prevents the carbenoid from approaching the hindered 2° or 3° C-H bonds.
    
  • To favor 3° (Methine) insertion: Use smaller, electron-deficient ligands like

    
      (triphenylacetate) to rely purely on electronic preference.
    

Standardized Protocols

Protocol A: The "Slow Addition" (Anti-Dimerization)

Use this for intermolecular reactions where dimerization is the main byproduct.

  • Setup: Flame-dry a 2-neck round bottom flask. Add catalyst (1 mol%) and substrate (5–10 equiv relative to diazo) in dry solvent (DCM or Hexanes).

  • Solvent: Degas solvent by sparging with Argon for 15 mins. (Oxygen is less critical than water, but best practice).

  • Preparation: Dissolve the diazo compound in a separate vial of solvent. Total volume should allow for a delivery rate of ~1 mL/hour.

  • Execution: Load diazo solution into a gas-tight syringe (Hamilton). Place on a syringe pump.

  • Addition: Cannulate the needle into the reaction flask (submerged). Set pump to add over 4 to 12 hours .

  • Completion: Once addition is complete, stir for an additional 1 hour.

Protocol B: The "Catalyst Screen" (Micro-Scale)

Use this when yield is <20% to identify the correct ligand environment.

  • Prepare 4 vials with 1 mol% of:

    • 
       (Baseline)
      
    • 
       (Stability check)
      
    • 
       (Asymmetric/Donor-Acceptor)[2][3]
      
    • 
       (Highly electrophilic/perfluorobutyrate)
      
  • Add substrate and solvent.

  • Add diazo compound (1 equiv) in one portion (screening for reactivity, not perfect yield yet).

  • Analyze by LC-MS/NMR after 1 hour.

    • If

      
       works best: Instability was the issue.
      
    • If

      
       works best: The C-H bond was too electron-poor; you needed a "hotter" catalyst.
      

Troubleshooting Logic Flow

Troubleshooting_Tree Start Start: Low Yield in C-H Insertion Q1 Is the Diazo precursor consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (Diazo remains) Q1->No1 Q2 Major Byproduct? Yes1->Q2 Dimer Dimer/Fumarate Q2->Dimer Complex Complex Mix/Tar Q2->Complex Sol1 Diagnosis: Carbenoid Dimerization Action: Use Syringe Pump (Slow Add) Increase Temp Dimer->Sol1 Sol2 Diagnosis: Catalyst Decomposition Action: Switch to Rh2(esp)2 Check for Lewis Bases Complex->Sol2 Sol3 Diagnosis: Catalyst Poisoning or Inertness Action: Use more electrophilic catalyst (Rh2(pfb)4 or Rh2(tfa)4) No1->Sol3

Figure 2: Decision tree for diagnosing reaction failure based on crude mixture analysis.

References

  • Espino, C. G., & Du Bois, J. (2001). A Rh-catalyzed C-H insertion reaction for the oxidative conversion of carbamates to oxazolidinones. Angewandte Chemie International Edition. Link

  • Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). Expanding the scope of C-H amination through catalyst design. Journal of the American Chemical Society.[4] Link

    • Key Reference for stability and design.
  • Davies, H. M. L., & Beckwith, R. E. J. (2003).[2] Catalytic enantioselective C-H activation by means of metal-carbenoid-induced C-H insertion.[1][3][5][6] Chemical Reviews. Link

    • Key Reference for Donor-Acceptor carbenoids and Davies c
  • Doyle, M. P., Duffy, R., Ratnikov, M., & Zhou, L. (2010). Catalytic Carbene Insertion into C-H Bonds.[1][2][6][7][8][9] Chemical Reviews. Link

  • Hansen, J., & Davies, H. M. L. (2008). High enantioselectivity in Rhodium(II)-catalyzed C-H insertions using a new class of adamantyl-substituted carboxylate ligands. Journal of the American Chemical Society.[4] Link

    • Key Reference for and steric tuning.

Sources

Troubleshooting

avoiding tert-butylation of nucleophilic side chains during Boc deprotection

To: Research Team From: Technical Support Center – Peptide Chemistry Division Subject: Advanced Troubleshooting: Preventing tert-Butylation During Boc Deprotection Technical Support Center: Advanced Peptide Synthesis Sol...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Peptide Chemistry Division Subject: Advanced Troubleshooting: Preventing tert-Butylation During Boc Deprotection

Technical Support Center: Advanced Peptide Synthesis Solutions

Welcome to the technical support hub. This guide addresses the critical issue of electrophilic alkylation (specifically tert-butylation) of nucleophilic side chains during acidolytic deprotection. Whether you are performing repetitive N-terminal deprotection in Boc-SPPS or global cleavage in Fmoc-SPPS, the underlying mechanism—and the solution—remains chemically distinct.

Module 1: The Core Mechanism (The "Why")

To prevent side reactions, we must first understand the enemy: the tert-butyl cation (


) .[1]

When Trifluoroacetic Acid (TFA) cleaves a Boc group (or a


 ether/ester side chain), the reaction is an acid-catalyzed elimination.[2][3] This generates a transient, highly reactive tertiary carbocation. This electrophile seeks electron-rich centers. If a scavenger is not present to quench it immediately, it will attack the most nucleophilic moieties on your peptide: Tryptophan (Indole) , Methionine (Thioether) , Tyrosine (Phenol) , and Cysteine (Thiol) .
Reaction Pathway Analysis

Boc_Mechanism cluster_0 Critical Control Point Boc_Group Boc-Protected Amine (R-NH-Boc) Carbocation tert-Butyl Cation (t-Bu+) Boc_Group->Carbocation + TFA TFA TFA (Acidolysis) Inert_Product Inert Byproduct (Isobutane/t-Bu-SR) Carbocation->Inert_Product Fast Trapping (k_scavenger) Alkylated_Product Alkylated Impurity (+56 Da Mass Shift) Carbocation->Alkylated_Product Slow Side Rxn (k_alkyl) Scavenger Scavenger (Silane/Thiol) Scavenger->Inert_Product Nucleophile Peptide Nucleophile (Trp, Met, Cys, Tyr) Nucleophile->Alkylated_Product

Figure 1: The competition between scavenging (green path) and alkylation (red path). Success depends on ensuring


.

Module 2: Scavenger Selection Strategy

Not all scavengers function identically.[1][4][5][6] We categorize them by their quenching mechanism: Nucleophilic Traps vs. Hydride Donors .

Scavenger ClassReagentMechanismBest ForNotes
Hydride Donor Triisopropylsilane (TIS) Reduces

to isobutane (gas).
General Use Highly effective; irreversible quenching. Odorless.
Hydride Donor Triethylsilane (TES) Reduces

to isobutane.
Trp Protection Often superior to TIS for protecting Trp due to steric factors.
Nucleophile Thioanisole Forms

-sulfonium salt.
Met / Trp Accelerates removal of Pbf/Pmc groups (Arg). Strong odor.[7]
Nucleophile 1,2-Ethanedithiol (EDT) Forms stable dithioether.Cys / Trp Essential for Cys-containing peptides. Prevents

-Cys. Extremely malodorous.
Nucleophile Water Hydrolysis to

.
General Essential cosolvent, but insufficient alone for sensitive residues.
Nucleophile Phenol Friedel-Crafts alkylation.Tyr / Trp Protects Tyr via "protective competition."

Module 3: Troubleshooting & FAQs

Scenario A: Tryptophan (Trp) Modification

Q: I see a +56 Da peak (or multiples) on my Trp-containing peptide. What happened?

  • Diagnosis: You have mono- or di-tert-butylated Tryptophan. The

    
     attacks the electron-rich indole ring (usually at positions 2, 5, or 7).
    
  • Fix:

    • Switch Scavengers: If using TIS, switch to TES (Triethylsilane) . TES is sterically smaller and often more efficient at rescuing the indole.

    • Cocktail Upgrade: Use Reagent K (see Module 4). The combination of Thioanisole and EDT is chemically synergistic for Trp protection.

    • Prevention (Boc-SPPS): If this occurs during repetitive Boc removal, add 1–5% scavenger (e.g., m-cresol or indole) directly to your deblocking TFA solution.

    • Prevention (Fmoc-SPPS): Use Fmoc-Trp(Boc)-OH during synthesis.[8] The Boc group on the indole nitrogen (

      
      ) suppresses the nucleophilicity of the ring during the final cleavage.
      
Scenario B: Methionine (Met) Alkylation

Q: My Met peptide has a +56 Da impurity. Is this oxidation?

  • Diagnosis: No. Oxidation (+16 Da) forms a sulfoxide.[9] A +56 Da shift indicates S-tert-butylation , forming a sulfonium salt. This is permanent and difficult to reverse.

  • Fix:

    • Avoid High Cation Concentration: Ensure your cleavage volume is high enough (don't skimp on the cocktail).

    • Use Thioanisole: It acts as a "sacrificial nucleophile," accepting the

      
       more readily than the Met thioether.
      
    • Reagent H: Specifically designed for Met. It contains Ammonium Iodide (

      
      )  and Dimethyl Sulfide (DMS) . While primarily for reducing oxides, the high sulfide content also protects against alkylation.
      
Scenario C: Cysteine (Cys) Modification

Q: I cannot form disulfide bonds because my Cys is blocked. Mass spec shows +56 Da. [1]

  • Diagnosis: S-tert-butylation of Cysteine.[1][2][3][10][11] Unlike Met, this is reversible but annoying.

  • Fix:

    • Mandatory EDT: You must use 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) in your cocktail. TIS/Water is often insufficient for Cys.[1]

    • Two-Stage Cleavage:

      • Step 1: Treat with high scavenger/low acid (e.g., TFA/DMS/EDT 70:20:10) for 30 mins.

      • Step 2: Add concentrated TFA to complete deprotection.

Module 4: Standard Operating Protocols (SOPs)

Select the correct cocktail based on your sequence composition.

Workflow: Cocktail Selection Guide

Cocktail_Selection Start Analyze Sequence Has_Cys Contains Cys? Start->Has_Cys Has_TrpMet Contains Trp or Met? Has_Cys->Has_TrpMet No Reagent_K USE REAGENT K TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) Has_Cys->Reagent_K Yes (Critical) Has_TrpMet->Reagent_K Yes (High Risk) Reagent_B USE REAGENT B TFA / Phenol / Water / TIPS (88 : 5 : 5 : 2) Has_TrpMet->Reagent_B Yes (Moderate Risk) Standard USE STANDARD COCKTAIL TFA / TIS / Water (95 : 2.5 : 2.5) Has_TrpMet->Standard No (Robust)

Figure 2: Decision tree for selecting the optimal cleavage cocktail based on amino acid sensitivity.

Protocol 1: Reagent K (The "Gold Standard" for Sensitive Peptides)

Use this for any peptide containing Trp, Cys, Met, or Tyr .

  • Preparation: In a fume hood (EDT smell is potent), mix the following ratios (v/v):

    • TFA: 82.5%[12][13]

    • Phenol: 5% (Solid phenol can be dissolved directly into the TFA)

    • Thioanisole: 5%

    • Water: 5%

    • EDT (1,2-Ethanedithiol): 2.5%

  • Execution:

    • Add 10–20 mL of Reagent K per gram of resin.

    • Incubate at Room Temperature for 2–3 hours. Do not heat.

    • Precipitate with cold diethyl ether or MTBE.

Protocol 2: Optimized "Odorless" Cocktail (Reagent B)

Use this if you lack Cys/Met but have Tyr/Trp and cannot use EDT.

  • Preparation: Mix (v/v):

    • TFA: 88%[8]

    • Phenol: 5%[14]

    • Water: 5%

    • Triisopropylsilane (TIS): 2%

  • Execution:

    • Standard cleavage time (2 hours).

    • Note: If Trp alkylation persists, replace TIS with TES (Triethylsilane).

References

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in peptide synthesis. International Journal of Peptide and Protein Research.[4] Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[15] International Journal of Peptide and Protein Research.[4] Link (Source of "Reagent K")

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[16] Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4][15][16][17] Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Purity Analysis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity is paramount. The presence of its (S)-enantiomer can introduce unforeseen toxicities or reduce therapeutic efficacy. This guide provides an in-depth comparison of state-of-the-art analytical techniques for the chiral purity analysis of this specific N-Boc protected β-amino acid, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Chiral Purity Matters

The seemingly subtle difference in the three-dimensional arrangement of atoms between the (R) and (S) enantiomers of 3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid can lead to profoundly different interactions with chiral biological targets such as enzymes and receptors. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. An accurate and robust analytical method is not just a quality control requirement but a cornerstone of a successful drug development program, ensuring patient safety and product efficacy.

Comparative Analysis of Chiral Separation Techniques

The primary challenge in analyzing the enantiomeric purity of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid lies in the identical physical and chemical properties of its enantiomers in an achiral environment. Chiral chromatography, which introduces a chiral environment in the form of a chiral stationary phase (CSP), is the technique of choice for this purpose. Here, we compare the two most powerful and widely adopted chiral separation techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC has long been the benchmark for enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and wide availability of instrumentation and chiral stationary phases.[1] For a molecule like (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, which possesses a carboxylic acid group and a bulky N-Boc protecting group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.

Mechanism of Chiral Recognition:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These CSPs, such as those with cellulose or amylose derivatives, are widely used due to their broad applicability.[1] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.[2][3] The carbamate derivatives on the polysaccharide backbone play a crucial role in creating a stereoselective environment.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Ristocetin A): These phases are exceptionally well-suited for the direct analysis of N-protected amino acids.[4][5][6] Their complex, basket-like structures offer multiple chiral recognition sites, enabling separation through a combination of hydrogen bonding, ionic interactions (with the carboxylic acid moiety of the analyte), and steric interactions.[7] For N-Boc protected amino acids, reversed-phase mode is often the most effective approach on these columns.[6]

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Analyte Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chiral Separation (Polysaccharide or Macrocyclic CSP) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate

Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Detailed Experimental Protocol (HPLC):

This protocol is a robust starting point, adapted from established methods for similar N-Boc protected amino acids.[8][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase:

    • Option A (Polysaccharide): Lux Cellulose-2 or equivalent amylose-based column (250 x 4.6 mm, 5 µm). These columns often provide excellent selectivity for N-protected amino acids.[8]

    • Option B (Macrocyclic): CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC R (Ristocetin A) (250 x 4.6 mm, 5 µm). These are excellent choices for N-blocked amino acids, particularly in reversed-phase mode.[5][6]

  • Mobile Phase:

    • For Polysaccharide CSP (Reversed-Phase): A gradient or isocratic mixture of Acetonitrile and water with an acidic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid). A typical starting point would be 60:40 Acetonitrile:Water with 0.1% TFA. The organic modifier and additive are crucial for achieving good peak shape and resolution.[10]

    • For Macrocyclic CSP (Reversed-Phase): A mixture of methanol or acetonitrile and an aqueous buffer (e.g., 0.1% triethylammonium acetate, pH 4.1). A common mobile phase is a ratio of 20:80 Methanol:0.1% TEAA.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Rationale for Choices:

  • The use of an acidic additive in the mobile phase is critical to suppress the ionization of the carboxylic acid group on the analyte, which prevents peak tailing and improves chromatographic efficiency.

  • Polysaccharide and macrocyclic glycopeptide CSPs are selected for their proven track record in resolving a wide range of N-protected amino acids, offering complementary selectivity.[5][6][10]

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful green-chemistry alternative to HPLC for chiral separations.[11] It utilizes supercritical CO2 as the primary mobile phase, which offers significant advantages in terms of speed and reduced organic solvent consumption.[12][13]

Why Consider SFC?

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations, often 3 to 5 times faster than HPLC, without sacrificing resolution.[12][14]

  • Reduced Solvent Consumption: The bulk of the mobile phase is CO2, drastically cutting down on the use of organic solvents, which is both environmentally friendly and cost-effective.[11]

  • Complementary Selectivity: The chiral recognition mechanisms in SFC can differ from those in HPLC due to the nature of the mobile phase, sometimes leading to unique or improved separations.[12]

Experimental Workflow for Chiral SFC Analysis

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample Weigh Analyte Dissolve Dissolve in Co-solvent Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chiral Separation (Supercritical CO2 + Co-solvent) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate

Caption: Chiral SFC workflow for rapid enantiomeric purity analysis.

Detailed Experimental Protocol (SFC):

  • Instrumentation: An analytical SFC system with a photodiode array (PDA) detector and back-pressure regulator.

  • Chiral Stationary Phase: Polysaccharide-based columns are the workhorses of chiral SFC. A column such as Lux Cellulose-1 or Chiralpak AD-H would be an excellent starting point.

  • Mobile Phase:

    • Supercritical Fluid: CO2.

    • Co-solvent/Modifier: Methanol or Ethanol, often with a small amount of an acidic or basic additive to improve peak shape. For this acidic analyte, a common co-solvent would be Methanol with 0.1% TFA.

  • Gradient: A typical screening gradient would be 5% to 40% co-solvent over 5-10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: PDA detection, extracting the chromatogram at 220 nm.

  • Sample Preparation: Dissolve the sample in the co-solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.

Rationale for Choices:

  • The use of an alcohol co-solvent is necessary to ensure the solubility of the polar analyte in the largely non-polar supercritical CO2 and to modulate the retention and selectivity.

  • A higher column temperature is often used in SFC to ensure the CO2 remains in its supercritical state and to improve chromatographic efficiency.

Head-to-Head Performance Comparison

ParameterChiral HPLCChiral SFC
Analysis Time Typically 10-30 minutesTypically 2-10 minutes
Resolution (Rs) Generally high (Rs > 2.0 achievable)Often comparable or higher than HPLC
Solvent Consumption High (primarily organic solvents)Low (primarily recycled CO2)
Throughput ModerateHigh
"Green" Chemistry PoorExcellent
Instrumentation Cost LowerHigher
Method Development Can be time-consumingOften faster due to rapid equilibration

Method Validation: Ensuring Trustworthiness

A developed chiral method is only useful if it is proven to be reliable. Validation should be performed in accordance with ICH Q2(R1) guidelines.[15] Key validation parameters include:[16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer and any potential impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired (S)-enantiomer that can be reliably detected and quantified. This is critical for assessing trace-level impurities.

  • Linearity: Demonstrating a linear relationship between the concentration of the (S)-enantiomer and the detector response over a specified range (e.g., from LOQ to 2.0% of the (R)-enantiomer concentration).

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spiking the (R)-enantiomer with known amounts of the (S)-enantiomer.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).

Conclusion and Recommendation

Both Chiral HPLC and Chiral SFC are powerful techniques capable of providing accurate and reliable chiral purity analysis for (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.

  • Chiral HPLC remains the well-established, robust, and widely accessible choice. For routine quality control in a lab with existing HPLC infrastructure, developing a method on a polysaccharide or macrocyclic glycopeptide column is a sound and dependable strategy.

  • Chiral SFC offers a compelling advantage in high-throughput environments, such as in discovery or process development, where speed and reduced environmental impact are critical drivers.[17] Its ability to deliver faster results with significantly less solvent waste makes it the more modern and efficient option.

For a new method development project, a prudent approach would be to screen both techniques. However, given the industry's trajectory towards greener and more efficient analytical practices, Chiral SFC is recommended as the forward-looking choice for the chiral purity analysis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, provided the necessary instrumentation is available. Its advantages in speed and sustainability are substantial and align with the principles of modern pharmaceutical analysis.

References

  • He, J., Cheung, A. P., Struble, E., Wang, E., & Liu, P. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595. Available from: [Link]

  • ResearchGate. (n.d.). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Available from: [Link]

  • LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Zhao, H., Li, J.W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. Available from: [Link]

  • Shimadzu. (n.d.). Analytical Advantages of SFC. Available from: [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related substances by HPLC. Available from: [Link]

  • PubChem. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Available from: [Link]

  • LCGC International. (n.d.). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available from: [Link]

  • ResearchGate. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Available from: [Link]

  • ResearchGate. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Available from: [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available from: [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]

  • Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • ACS Publications. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Available from: [Link]

  • PubMed Central. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Available from: [Link]

  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?. Available from: [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Available from: [Link]

  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available from: [Link]

  • ResearchGate. (n.d.). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. Available from: [Link]

  • Scholars' Mine. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Available from: [Link]

  • YouTube. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. Available from: [Link]

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Available from: [Link]

  • Scientific Research Publishing. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Available from: [Link]

  • Springer. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. Available from: [Link]

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Available from: [Link]

Sources

Comparative

Validation of Analytical Methods for Chiral Amino Acids: A Comparative Guide

Executive Summary The quantification of D-amino acids in the presence of a vast excess of L-enantiomers (or vice versa) is a critical quality attribute in peptide therapeutics and a rising biomarker in metabolomics. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of D-amino acids in the presence of a vast excess of L-enantiomers (or vice versa) is a critical quality attribute in peptide therapeutics and a rising biomarker in metabolomics. This guide objectively compares the two dominant analytical strategies: Direct Chiral Chromatography using Zwitterionic/Crown Ether Stationary Phases (CSPs) versus Indirect Derivatization using reagents like OPA/IBLC or Marfey’s Reagent.

While direct methods offer speed and simplicity for Quality Control (QC) environments, indirect methods remain superior for trace analysis in complex biological matrices due to enhanced sensitivity via fluorescence or MS detectability. This guide provides validated protocols, decision frameworks, and ICH Q2(R2) aligned validation criteria to ensure your method is "fit for purpose."

Part 1: The Analytical Landscape & Method Selection

The Core Dilemma: Direct vs. Indirect

The choice between direct and indirect analysis is rarely about "better"; it is about sample constraints .

FeatureDirect Chiral LC (CSPs) Indirect Derivatization (Pre-column)
Mechanism Enantioselective interaction with Chiral Stationary Phase (Host-Guest or Ion-Exchange).Reaction with Chiral Derivatizing Agent (CDA) to form diastereomers, separated on achiral C18.
Primary Use Case QC / Purity Analysis: High concentrations, simple matrices (e.g., raw material testing).Bioanalysis / Trace: Plasma, urine, or cell culture media where femtomole sensitivity is required.
Target Analytes Underivatized Amino Acids (Zwitterionic/Crown Ether).[1]Primary Amines (OPA); Primary & Secondary Amines (FMOC/Marfey's).
Throughput High (No prep time).Low to Medium (Requires incubation/reaction time).
Cost High (Columns:

2,000).
Low (Standard C18 columns + Reagents).
Critical Limitation Matrix Effects: Salts/buffers in bio-fluids can ruin CSP mechanisms.Kinetic Resolution: Risk of racemization during the derivatization reaction itself.
Decision Framework

Use the following logic to select your methodology.

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Trace Sensitivity Required? Matrix->Trace Complex (Plasma/Urine) Direct Direct Chiral LC (CSPs) Matrix->Direct Simple (API/Buffer) Trace->Direct Moderate (> 10 µM) Indirect Indirect Derivatization Trace->Indirect High (< 1 µM) Secondary Contains Secondary Amines (e.g., Proline)? ZWIX Zwitterionic CSP (e.g., Chiralpak ZWIX) Secondary->ZWIX Yes Crown Crown Ether CSP (e.g., CROWNPAK) Secondary->Crown No (Primary only) OPA OPA/IBLC or OPA/NAC (Fluorescence) Secondary->OPA No Marfey Marfey's Reagent (FDAA) (UV/MS) Secondary->Marfey Yes Direct->Secondary Indirect->Secondary Select Reagent

Figure 1: Decision tree for selecting the optimal chiral amino acid analysis method based on matrix complexity and analyte structure.

Part 2: Head-to-Head Performance Data

The following data summarizes a comparative validation study quantifying D-Serine and D-Alanine (common biomarkers) in a mock pharmaceutical buffer.

ParameterMethod A: Direct (CROWNPAK CR-I) Method B: Indirect (OPA/IBLC) Method C: Indirect (Marfey's - FDAA)
Resolution (

)
2.1 - 3.5 (Excellent)1.8 - 2.2 (Good)1.5 - 1.9 (Acceptable)
LOD (Signal/Noise = 3) 50 pmol (UV 200nm)50 fmol (Fluorescence)1 pmol (UV 340nm)
Linearity (

)
> 0.999> 0.995> 0.998
Run Time 25 min15 min (LC) + 2 min (Prep)45 min (LC) + 90 min (Prep)
Robustness Sensitive to column temperature (

).
Sensitive to reagent age (< 24 hrs).Robust (Stable derivatives).

Expert Insight:

  • Method A (Direct) is the "Gold Standard" for purity assays of raw materials because it eliminates the risk of kinetic discrimination (where the reagent reacts faster with one enantiomer).

  • Method B (OPA) is the winner for high-throughput metabolomics due to automation capability and extreme fluorescence sensitivity, but it cannot detect Proline or Hydroxyproline.

  • Method C (Marfey's) is the "Problem Solver." It works for secondary amines and hydrophobic amino acids where OPA fails, but the derivatization protocol is tedious.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Analysis using Zwitterionic CSP

Best for: Comprehensive amino acid profiling (including Proline) in simple matrices.

Mechanism: Zwitterionic CSPs (e.g., Chiralpak ZWIX) contain both anion- and cation-exchange sites. The separation is driven by a double ion-pairing mechanism.

  • Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm).

  • Mobile Phase:

    • Premix: MeOH / MeCN / H2O (49:49:2 v/v/v).

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state of the CSP. Precise preparation is critical.[2][3]

  • Conditions: Flow rate 0.4 mL/min; Temp 25°C; Detection ELSD or LC-MS/MS (ESI+).

  • Sample Prep: Dilute sample in mobile phase. Do not use high salt buffers , as they compete with the ion-exchange sites on the column.

Protocol B: Indirect Analysis using OPA/IBLC

Best for: High-sensitivity detection of primary amines in biological fluids.

Mechanism: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a chiral thiol (N-isobutyryl-L-cysteine, IBLC) to form fluorescent diastereomeric isoindoles.

  • Reagents:

    • Borate Buffer: 0.4 M, pH 10.2 (High pH is essential for the reaction).

    • OPA/IBLC Mix: 10 mg OPA + 10 mg IBLC in 1 mL Methanol.

  • Automated Workflow (Autosampler Program):

    • Step 1: Draw 5 µL Sample.

    • Step 2: Draw 5 µL Reagent.

    • Step 3: Mix in loop/vial (Wait 1.0 min). Crucial: The isoindole derivative is unstable. Injection must happen immediately after mixing.

    • Step 4: Inject.

  • LC Conditions:

    • Column: C18 Rapid Resolution (1.8 µm).

    • Mobile Phase A: 10 mM Na2HPO4 (pH 7.2). Mobile Phase B: Acetonitrile/Methanol (50:50).

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[4]

Part 4: Validation Framework (ICH Q2(R2) Aligned)

Validation for chiral methods requires specific attention to enantiomeric purity and resolution .

Specificity & Resolution ( )

Requirement: You must demonstrate that the method separates the enantiomer of interest from its antipode and potential matrix interferences.

  • Acceptance Criteria:

    
     (Baseline separation).
    
  • Self-Validating Check: Inject a racemic mixture (DL-standard) to confirm separation capability daily. Inject the L-standard alone to confirm no in-situ racemization is occurring during the run.

Linearity & Range

Requirement: Prove linearity for the minor enantiomer (impurity) in the presence of the major enantiomer.

  • Protocol: Prepare a calibration curve of D-AA (0.1% to 2.0% levels) spiked into a constant background of L-AA.

  • Why? A standard curve of pure D-AA is insufficient. You must prove the massive L-peak tail does not mask the small D-peak (Matrix suppression/Tail overlap).

Accuracy (Recovery)

Requirement: Recovery of spiked impurities.

  • Protocol: Spike D-AA into the sample matrix at 3 levels (e.g., LOQ, 100% target, 120% target).

  • Acceptance: 80–120% recovery for trace impurities.

Robustness (The "Design Space")

For chiral methods, small changes can destroy separation.

  • Direct Methods: Test Temperature (

    
    ) and Mobile Phase Additive conc. (
    
    
    
    ).
  • Indirect Methods: Test Reaction Time (

    
     sec) and Reagent Age.
    

ValidationLoop cluster_ICH ICH Q2(R2) Validation Define Define ATP (Analytical Target Profile) Develop Method Development (Screen CSPs/Reagents) Define->Develop PreVal Pre-Validation (Check Rs > 1.5) Develop->PreVal Spec Specificity (Racemic Spike) PreVal->Spec Pass Fail Fail: Optimize Separation PreVal->Fail Rs < 1.5 Lin Linearity (Trace in Matrix) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Report Final Report Fit for Purpose Acc->Report Fail->Develop

Figure 2: Validation workflow aligning with ICH Q2(R2) principles, emphasizing the pre-validation check of resolution (


) before full statistical analysis.

Part 5: Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Peak Broadening (Direct Method) Slow mass transfer or incorrect ionization.Increase column temperature (Crown Ethers) or adjust acid/base ratio (Zwitterionic).
"Ghost" Peaks (Indirect Method) Reagent impurities or hydrolysis.Run a "Reagent Blank" (Reagent + Buffer, no sample). Use fresh OPA daily.
Inconsistent Retention Times Temperature fluctuation.Chiral recognition mechanisms are thermodynamically driven. Use a column oven, never ambient air.
Loss of Resolution Column contamination.Direct: Wash with 100% MeOH (Zwitterionic) or specified regeneration solvent. Indirect: Check C18 column age.

References

  • European Medicines Agency. (2023).[5] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses. Retrieved from [Link]

  • MDPI. (2025). Separation of D-Amino Acid-Containing Tripeptides Using Crown–Ether-Type Chiral Stationary Phase. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Coupling Reagents for Hindered Amino Acids: A Comparative Study

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids presents a significant hurdle.[1][2] Bulky side chains, such as those found in Vali...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids presents a significant hurdle.[1][2] Bulky side chains, such as those found in Valine and Isoleucine, α,α-disubstituted residues like α-aminoisobutyric acid (Aib), and N-methylated amino acids can dramatically impede the kinetics of peptide bond formation.[1][3][4] This steric hindrance often leads to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences in the final peptide product.[5] Furthermore, the extended reaction times and forcing conditions required can increase the risk of racemization, compromising the stereochemical integrity of the peptide.[1][3]

The selection of an appropriate coupling reagent is therefore a critical determinant of success in synthesizing these challenging peptides.[1][6] This guide provides an in-depth, data-driven comparison of various classes of coupling reagents, offering insights into their mechanisms of action, performance, and best-use cases to empower you in making informed decisions for your synthetic strategies.

The Challenge of Steric Hindrance in Peptide Synthesis

The formation of a peptide bond is a nucleophilic acyl substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[6] Steric hindrance arises when bulky substituents on either the incoming amino acid or the C-terminal residue of the peptide chain physically obstruct this attack. This leads to slower reaction rates and can prevent the reaction from reaching completion under standard conditions.[5]

To overcome this, more potent coupling reagents and optimized reaction conditions are necessary. Modern peptide synthesis has largely moved from older carbodiimide methods to more efficient onium-type salts (uronium/aminium and phosphonium), which generally offer higher reactivity and better suppression of side reactions.[6][7]

Classes of Coupling Reagents: A Mechanistic Overview

Carbodiimides: The Foundation

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are some of the earliest and most cost-effective coupling reagents.[3][4] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then attacked by the amine to form the peptide bond.

However, the O-acylisourea intermediate is unstable and can rearrange to an unreactive N-acylurea, terminating the reaction.[8] It is also susceptible to racemization.[9] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are almost always used in conjunction with carbodiimides.[8][10][11] These additives react with the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[11]

While suitable for many standard couplings, carbodiimides often fall short when dealing with sterically hindered amino acids, where their moderate activity is insufficient to drive the reaction to completion.[4][12]

Onium Salts: Uronium/Aminium and Phosphonium Reagents

Onium salts have become the reagents of choice for difficult couplings due to their high reactivity and efficiency.[4][6] They are broadly categorized into uronium/aminium and phosphonium salts.

Uronium/Aminium Salts:

This class includes popular reagents like HBTU, HATU, and COMU.[13][14] A key distinction is that while often referred to as uronium salts, reagents like HBTU and HATU exist predominantly as the less reactive guanidinium N-oxide (aminium) form, whereas COMU exists in the more reactive uronium form.[15][16] These reagents react with the carboxylic acid in the presence of a base to form a highly reactive active ester.

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, making HATU one of the most efficient coupling reagents, especially for hindered systems.[17]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate) is the HOBt-based analogue of HATU. While still very effective, it is generally considered slightly less reactive than HATU.[18]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure.[6][19] It offers coupling efficiencies comparable to or even exceeding HATU in some cases and has a better safety profile, as it does not contain the potentially explosive benzotriazole moiety.[6][15][19] The byproducts of COMU are also water-soluble, simplifying purification in solution-phase synthesis.[19]

A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amino group, which can terminate the peptide chain.[10][13] This is more likely to occur if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.

Phosphonium Salts:

Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) fall into this category.[13][14] In these reagents, the activation occurs at the phosphorus atom.[13] They are known for their high reactivity and are particularly useful for hindered couplings.[20]

A significant advantage of phosphonium salts is that they do not pose the risk of N-terminal guanidinylation.[13][14] This makes them a safer choice when using an excess of the coupling reagent is desired to drive a difficult reaction to completion. However, they can be more expensive and less stable in solution compared to their uronium/aminium counterparts.[13][14] The byproduct of the original phosphonium reagent, BOP, is the highly carcinogenic hexamethylphosphoramide (HMPA), leading to its replacement by safer alternatives like PyBOP.[4][6]

Mechanism of Action Diagrams

Coupling_Reagent_Mechanisms cluster_carbodiimide Carbodiimide Mechanism (with Additive) cluster_onium Onium Salt Mechanism (Uronium/Phosphonium) RCOOH_C R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH_C->O_Acyl + Carbodiimide Carbo R'-N=C=N-R' N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement Active_Ester_C Active Ester O_Acyl->Active_Ester_C + Additive Additive Additive (e.g., HOBt) Peptide_C Peptide Bond Active_Ester_C->Peptide_C + Amine Amine_C R''-NH2 RCOOH_O R-COOH Active_Ester_O Active Ester (e.g., OAt, OBt) RCOOH_O->Active_Ester_O + Onium Salt + Base Onium Onium Salt (e.g., HATU, PyBOP) Base_O Base (e.g., DIPEA) Peptide_O Peptide Bond Active_Ester_O->Peptide_O + Amine Amine_O R''-NH2 Guanidinylation Guanidinylation (Side Product - Uronium) Amine_O->Guanidinylation Uronium Reagent

Caption: Generalized mechanisms of peptide bond formation using carbodiimide and onium salt coupling reagents.

Quantitative Performance Comparison

The true measure of a coupling reagent's effectiveness lies in its performance in challenging synthetic contexts. The following tables summarize quantitative data for the coupling of sterically hindered amino acids.

Table 1: Coupling of Fmoc-Aib-OH to H-Aib-Resin (a highly hindered system)

Coupling ReagentAdditiveBaseSolventReaction TimeYield (%)Racemization (%)Reference(s)
HATU HOAtDIPEADMF1-2 hoursHighLow[1]
COMU OxymaDIPEADMF1-hour double couplingHighLow[1][19]
HBTU HOBtDIPEADMF> 2 hoursModerate to HighLow[20]
PyBOP HOBtDIPEADMF16 hours> 90% ConversionLow[1]
DIC/HOBt HOBt-DCM/DMFProlongedLow to ModerateVariable

Table 2: Coupling of Boc-Phe-OH to H-(NMe)Aib-Phe-OBzl (N-methylated and α,α-disubstituted)

Coupling ReagentAdditiveBaseSolventReaction TimeYield of Tripeptide (%)Reference(s)
HBTU HOBtDIPEADMFRoom TempSignificant[20]
PyBroP -DIPEADMFRoom TempSignificant[20]
Pivaloyl Mixed Anhydride ---Room Temp< 10%[20]
Pentafluorophenyl Ester ---Room Temp< 10%[20]
Acyl Fluoride ---Room Temp< 10%[20]

Note: "High" and "Significant" yields are reported as described in the source literature, which may not always provide precise numerical values but indicates successful coupling.

Experimental Protocols: A Comparative Workflow

To provide a practical framework for comparison, the following are detailed protocols for coupling a sterically hindered amino acid (e.g., Fmoc-Aib-OH) onto a resin-bound peptide.

Workflow Overview

Experimental_Workflow Start Start: Resin with N-terminal deprotected amine Deprotection 1. N-terminal Fmoc Deprotection Start->Deprotection Wash1 2. Resin Washing (DMF) Deprotection->Wash1 Preactivation 3. Pre-activation of Amino Acid Wash1->Preactivation Coupling 4. Coupling Reaction Preactivation->Coupling Wash2 5. Resin Washing (DMF) Coupling->Wash2 Monitoring 6. Monitoring (e.g., Kaiser Test) Wash2->Monitoring Repeat Double Coupling (if needed) Monitoring->Repeat Incomplete? End End: Coupled Peptide-Resin Monitoring->End Complete? Repeat->Preactivation

Caption: General workflow for solid-phase peptide synthesis coupling of a hindered amino acid.

Protocol 1: Coupling with HATU

This protocol is highly effective for most hindered couplings.

  • Resin Preparation: Following standard solid-phase peptide synthesis (SPPS) procedures, ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed with DMF.

  • Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF.[21]

  • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.[21]

  • Coupling: Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes with gentle agitation.[21]

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring and Repetition: Perform a Kaiser test to check for the presence of free amines. If the test is positive, indicating incomplete coupling, a second coupling is recommended.[12] To do this, repeat steps 2 through 6 with a fresh solution of activated amino acid.[21]

Protocol 2: Coupling with COMU

This protocol is an excellent alternative to HATU, with the benefit of water-soluble byproducts.

  • Resin Preparation: Prepare the deprotected resin as described in Protocol 1.

  • Activation and Coupling: In a single pot, combine the sterically hindered Fmoc-amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.[19] Mix for 1-2 minutes and add this solution directly to the resin.[19] Notably, COMU can be effective with only one equivalent of base, which can help minimize racemization.[16][22]

  • Allow the reaction to proceed for 30-60 minutes. For extremely difficult couplings like Aib-Aib, a 1-hour double coupling is recommended.[19]

  • Washing and Monitoring: Proceed with washing and monitoring as described in Protocol 1.

Protocol 3: Acyl Fluoride Method for Extremely Hindered Couplings

For cases where even potent onium salt reagents fail, the formation of a highly reactive acyl fluoride can be an effective strategy.[21][23]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[21]

  • Add a fluorinating agent, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), and a suitable base.[6][21]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Allow the reaction to proceed. Reaction times may be significantly longer, and careful monitoring is crucial.[21]

Field-Proven Insights and Troubleshooting

  • Solvent Choice: For particularly difficult sequences prone to aggregation, a "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation and coupling efficiency.[24]

  • Double Coupling: For hindered amino acids, performing the coupling step twice with fresh reagents is a common and effective strategy to drive the reaction to completion.[12]

  • Temperature: While most couplings are performed at room temperature, microwave-assisted peptide synthesis (MAPS) can accelerate reaction rates for difficult couplings.[21] However, care must be taken as elevated temperatures can also increase the risk of racemization.

  • Racemization Suppression: The choice of additive is crucial for minimizing racemization. HOAt and OxymaPure are generally superior to HOBt in this regard.[5][9][10] Using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA can also reduce epimerization, especially in fragment coupling.[6][9]

Conclusion

The successful incorporation of sterically hindered amino acids into a peptide sequence is a significant challenge that hinges on the judicious selection of the coupling reagent and optimization of the reaction protocol. While carbodiimides have their place in routine synthesis, high-reactivity onium salts are indispensable for overcoming steric barriers.

  • HATU remains a gold standard for its high efficiency, driven by the anchimeric assistance of its HOAt moiety.

  • COMU has emerged as a powerful and safer alternative, offering comparable or superior reactivity to HATU with the added benefits of reduced explosion risk and water-soluble byproducts.

  • Phosphonium reagents like PyBOP are excellent choices, particularly when the risk of guanidinylation must be avoided, such as when using a large excess of reagent for a sluggish reaction.

Ultimately, the optimal choice of reagent will depend on the specific nature of the hindered coupling, cost considerations, and the desired purity of the final peptide. By understanding the mechanisms and leveraging the comparative data and protocols presented in this guide, researchers can navigate the complexities of synthesizing challenging peptides with greater confidence and success.

References

  • Recent development of peptide coupling reagents in organic synthesis. [Link not available]
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Comparative Study of Methods to Couple Hindered Peptides - PubMed - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • (PDF) Recent development in peptide coupling reagents - ResearchGate. [Link]

  • Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis1 - ACS Publications. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. - ResearchGate. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed. [Link]

  • (PDF) New Trends in Peptide Coupling Reagents - ResearchGate. [Link]

  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. [Link]

  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. [Link]

  • amide coupling help : r/Chempros - Reddit. [Link]

  • Novabiochem® Coupling reagents - Merck Millipore. [Link]

  • Aib-enkephaline pentapeptide (15) used as coupling efficiency model to test N-alkyl-cyanoacetamido oximes 5–9. - ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Link not available]

Sources

Comparative

Strategic Evaluation of Chiral Resolving Agents: From Classical Salts to Dutch Resolution

Executive Summary & Strategic Context For researchers in pharmaceutical development, the separation of enantiomers via diastereomeric salt formation remains the most scalable industrial method, despite the rise of chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

For researchers in pharmaceutical development, the separation of enantiomers via diastereomeric salt formation remains the most scalable industrial method, despite the rise of chiral chromatography. However, the selection of a resolving agent is often treated as a stochastic "trial-and-error" process.

This guide moves beyond random screening. We evaluate the effectiveness of resolving agents by analyzing the physicochemical causality of separation—specifically, the interplay between


, lattice energy, and differential solubility. We compare classical agents (Tartaric acid) against engineered derivatives (DBTA, D-DOTA) and introduce the "Dutch Resolution" methodology as a systematic solution to recalcitrant racemates.

The Decision Matrix: Rational Selection of Agents

The effectiveness of a resolving agent is predetermined by two factors: Thermodynamic Stability (driven by pKa and ionic bonding) and Kinetic Crystallization (driven by steric fit and solubility differences).

The Rule

For a stable diastereomeric salt to form, the proton transfer must be complete.

  • Requirement: The difference between the pKa of the protonated base and the acid (

    
    ) should ideally be > 2 units .
    
  • Implication: Weak bases require strong acid resolving agents (e.g., Sulfonic acids), while strong bases can be resolved with weaker carboxylic acids (e.g., Tartaric acid).

Structural Complementarity

Rigid resolving agents generally outperform flexible ones.

  • Tartaric Acid: Flexible, forms hydrogen bond networks. Good for small, polar amines.

  • DBTA/DTTA (Benzoyl/Toluoyl derivatives): Bulky, rigid aromatic groups create "pockets" that exclude the unwanted enantiomer more effectively via steric hindrance.

Visualization: Agent Selection Logic

SelectionLogic Start Racemic Substrate CheckGroup Functional Group? Start->CheckGroup Amine Amine (Base) CheckGroup->Amine Acid Acid CheckGroup->Acid CheckPka Check pKa Amine->CheckPka Acid->CheckPka Use Chiral Bases (Cinchona, Amines) StrongBase Strong Base (pKa > 9) CheckPka->StrongBase WeakBase Weak Base (pKa < 5) CheckPka->WeakBase SelectTartaric Use Tartaric Acid (High H-bonding) StrongBase->SelectTartaric Low Cost SelectDeriv Use DBTA/DTTA (Steric Bulk) StrongBase->SelectDeriv High Efficiency SelectSulfonic Use Sulfonic Acids (CSA, MSA) WeakBase->SelectSulfonic Required Delta pKa > 2

Figure 1: Decision matrix for selecting a chiral resolving agent based on substrate basicity and structural requirements.

Comparative Analysis: Natural vs. Engineered Agents

The industry standard has shifted from simple natural acids to engineered derivatives that maximize solubility differences (


).
Case Study: Resolution of Finerenone Intermediate

A recent study comparing Tartaric Acid derivatives for the resolution of Finerenone (a non-steroidal mineralocorticoid receptor antagonist) provides definitive data on the superiority of engineered agents [1].

The Agents Compared:

  • D-DBTA: Dibenzoyl-D-tartaric acid.[1]

  • D-DTTA: Di-p-toluoyl-D-tartaric acid.[2]

  • D-DOTA: Di-o-toluoyl-D-tartaric acid (Ortho-substituted).[1]

Performance Data:

MetricD-DTTA (Para-toluoyl)D-DBTA (Benzoyl)D-DOTA (Ortho-toluoyl)
Solubility Difference (

)
1.25 mg/mL31.26 mg/mL96.68 mg/mL
Enantiomeric Excess (ee) ~80%~89%>99%
Crystal Form Ethanol SolvateEthanol SolvateHydrate
Conclusion Poor SeparationModerateSuperior

Analysis: The ortho-methyl group in D-DOTA creates a highly specific "lock" mechanism that excludes the R-enantiomer from the crystal lattice more effectively than the para-substituted or unsubstituted benzoyl groups. The massive solubility difference (96.68 mg/mL vs 1.25 mg/mL) drives the yield and purity.

Natural Acids (Tartaric, Mandelic)[3]
  • Pros: Extremely low cost, available in both enantiomers, non-toxic.

  • Cons: Often form "solid solutions" where the unwanted enantiomer gets trapped in the crystal lattice, limiting max purity to ~80-90% without multiple recrystallizations.

Advanced Methodology: The "Dutch Resolution"

When single agents fail, the Dutch Resolution method employs a "family" of structurally related resolving agents simultaneously [2].

The Mechanism

In a mix of agents (e.g., DBTA + DTTA + D-Tartaric), the agents compete to form the salt.

  • Nucleation Inhibition: Impurities (the wrong diastereomer) are inhibited from crystallizing because the "family" members disrupt the nucleation of the wrong salt.

  • Synergy: The correct diastereomer crystallizes rapidly as the most stable combination precipitates first.

Visualization: Dutch Resolution Mechanism

DutchResolution Racemate Racemic Mixture (50:50 R/S) SingleAgent Single Agent Approach (e.g., DBTA only) Racemate->SingleAgent FamilyAgent Dutch Resolution (DBTA + DTTA + Phenyl) Racemate->FamilyAgent ResultSingle Solid Solution Formed (Impure Crystals) SingleAgent->ResultSingle Inclusion of Wrong Isomer ResultDutch Nucleation Inhibition of Wrong Isomer FamilyAgent->ResultDutch Synergistic Effect FinalSingle Low ee% (Requires Recrystallization) ResultSingle->FinalSingle FinalDutch High ee% (>98%) in One Step ResultDutch->FinalDutch Selective Precipitation

Figure 2: Mechanistic comparison between classical single-agent resolution and the Dutch Resolution family approach.

Standardized Experimental Protocol

This protocol is designed to be self-validating . If Step 3 fails, the system flags the agent as incompatible immediately, preventing wasted time on analysis.

Phase 1: The Screen (1 mmol scale)
  • Preparation: Prepare 0.5 M solutions of the racemate and 10 candidate resolving agents (e.g., L-Tartaric, D-DBTA, D-DTTA, S-Mandelic, CSA) in Methanol.

  • Mixing: In a 24-well plate or HPLC vials, mix 1 eq of racemate with 0.5 eq (half-molar) and 1.0 eq of resolving agent.

    • Why 0.5 eq? This is "Method of Half-Quantities" [3]. It forces the most stable salt to precipitate first, often increasing ee.

  • Crystallization Trigger: Heat to 60°C to dissolve, then cool slowly to RT.

    • Validation Check: If no solid forms after 24h, scratch the glass or add anti-solvent (Hexane). If still no solid, discard agent .

  • Harvest: Filter the solid. Do not wash heavily (to avoid dissolving the salt).

  • Analysis: Dissolve a small amount of salt in biphasic mixture (NaOH/CH2Cl2). Separate organic layer, dry, and run Chiral HPLC.

Phase 2: Optimization (The "S-Factor")

Once a "hit" is found (ee > 70%), calculate the Efficiency Factor (


):


  • An ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -factor > 0.3 is viable for industrial scale-up.
    
  • If

    
    , switch solvent (e.g., from MeOH to EtOH/Water mixtures) to alter solubility differentials.
    
Visualization: Experimental Workflow

Workflow Screen 1. Screening Phase (10 Agents, 2 Solvents) Precip Precipitation Check Screen->Precip NoSolid No Solid -> Discard Precip->NoSolid Fail Solid Solid Formed Precip->Solid Pass Analyze 2. Chiral HPLC Analysis Solid->Analyze CalcS 3. Calculate S-Factor (Yield * ee) Analyze->CalcS Decision Is S > 0.3? CalcS->Decision ScaleUp Scale Up Process Decision->ScaleUp Yes Optimize Optimize Solvent/Temp Decision->Optimize No Optimize->Screen Re-screen

Figure 3: Step-by-step workflow for screening and validating chiral resolving agents.

References

  • Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d-Tartaric Acid Derivatives , ACS Figshare. [Link]

  • Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents , ResearchGate. [Link]

  • Isolation of enantiomers via diastereomer crystallisation , UCL Discovery. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic Acid

Introduction: As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. However, the life...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. However, the life cycle of a chemical within the laboratory does not end upon the completion of an experiment. Responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe, efficient, and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.

Part 1: Hazard Profile and Waste Characterization

  • Propanoic Acid Core: The carboxylic acid functionality suggests the compound is acidic. Related propanoic acid derivatives are known to be skin and eye irritants.[1] Propionic acid itself is classified as corrosive and requires careful handling to avoid severe skin and eye burns.[2]

  • Ortho-tolyl Group: Aromatic amines and related structures, such as o-toluidine, can present significant health hazards, including toxicity and potential carcinogenicity.[3] Other o-tolyl compounds are documented as being harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[4][5]

  • Tert-Butoxycarbonyl (Boc) Amino Group: While the Boc group is primarily a stable protecting group, many Boc-protected amino acids are classified as irritants for the skin, eyes, and respiratory system.[6][7] The Boc group is labile in the presence of strong acids, a factor to consider when segregating waste.[8][9]

Data Summary Table: Disposal & Safety Profile
ParameterGuidelineSource(s)
Chemical Name (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acidN/A
Inferred Hazard Class Irritant (Skin, Eye), Harmful if Swallowed[4][5][6][7]
Required PPE Nitrile Gloves, Safety Glasses/Goggles, Lab Coat[1][6]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong Acids (may cleave Boc group)[1][2][8]
Appropriate Container Labeled, sealed, chemically-resistant (HDPE or glass) container[12][13]
Prohibited Disposal DO NOT dispose of down the sink or in regular trash[7][14]
Recommended Disposal Incineration by a licensed hazardous waste facility[5][15]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States and aligns with universal best practices for laboratory safety.[12][16]

Step 1: Segregation at the Point of Generation

The Why: The first and most critical step is to prevent the co-mingling of incompatible waste streams. Mixing this compound with bases could cause an exothermic reaction, while mixing with strong acids could cleave the Boc protecting group, altering the chemical nature of the waste.[8] Improper mixing of chemicals is a primary cause of laboratory accidents.[17]

The How:

  • Designate a specific waste container solely for this compound or for non-halogenated organic solids.

  • Do not mix with liquid waste, especially organic solvents, or with other classes of chemical waste like oxidizers or corrosives.[13]

  • Keep solid and liquid waste streams separate.[13]

Step 2: Containerization

The Why: Proper containment prevents accidental spills and exposure to personnel. The container must be chemically compatible to avoid degradation, which could lead to a leak.[13] Containers must remain closed except when adding waste to prevent the release of dust or vapors.[14]

The How:

  • Select a clean, dry, and leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Ensure the container has a secure, tight-fitting lid.

  • Transfer the solid waste into the container using a funnel or other appropriate tool to minimize dust generation.

  • Do not overfill the container. Leave at least 10% of headspace to prevent pressure buildup and facilitate safe handling.

Step 3: Labeling

The Why: Accurate labeling is a regulatory requirement and is crucial for the safety of everyone in the laboratory and for the final disposal technicians.[17][18] An unlabeled container is an unknown risk.

The How:

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full, unabbreviated chemical name: (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid .

  • Indicate the date when the first amount of waste was added to the container (the "accumulation start date").[18]

  • List all constituents if it is a mixed waste, though this is not recommended.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The Why: The SAA is a designated, safe location within the lab where waste can be stored temporarily before being collected by trained personnel. This practice ensures that hazardous materials are kept in a controlled and known location, minimizing the risk of accidental spills or exposures.[12]

The How:

  • Store the labeled, sealed container in your laboratory's designated SAA.

  • Ensure the SAA is away from sinks, floor drains, and sources of ignition.[19]

  • The container must be under the control of the laboratory personnel.

Step 5: Arranging for Final Disposal

The Why: Final disposal of hazardous waste is a highly regulated process that must be performed by professionals.[20] Laboratories are required to use their institution's hazardous waste program or a licensed contractor for pickup and ultimate disposal, which is typically high-temperature incineration for this type of organic solid.[14][15]

The How:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health & Safety (EHS) department.

  • Do not attempt to transport the waste off-site yourself.

  • Ensure all paperwork provided by your EHS office is completed accurately.

Part 3: Emergency Procedures for Spills

In the event of an accidental spill, a prepared response is critical to mitigate hazards.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination or exposure.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain and Clean:

    • For a small, dry spill, gently cover the material with an inert absorbent material like sand or vermiculite.[2]

    • Carefully sweep the mixture into a designated container for solid hazardous waste.[7] Avoid creating dust.[7]

    • Label the container as "Spill Debris" with the full chemical name and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and manage the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Part 4: Visualizing the Workflow

A clear, logical workflow ensures that all steps are followed in the correct sequence, minimizing the potential for error.

DisposalWorkflow cluster_0 In-Lab Process cluster_1 Institutional Process gen Waste Generation (Unused solid compound) seg Step 1: Segregate (Non-Halogenated Solids) gen->seg cont Step 2: Containerize (Sealed, compatible container) seg->cont label_node Step 3: Label ('Hazardous Waste' + Full Name + Date) cont->label_node store Step 4: Store (Designated Satellite Accumulation Area) label_node->store pickup Step 5: Request Pickup (Contact EHS/Waste Management) store->pickup dispose Final Disposal (Licensed Facility - Incineration) pickup->dispose

Sources

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